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  • Product: (2-Allylphenoxy)trimethylsilane
  • CAS: 18042-43-8

Core Science & Biosynthesis

Foundational

IUPAC name for (2-Allylphenoxy)trimethylsilane

An In-depth Technical Guide: Trimethyl-(2-prop-2-enylphenoxy)silane This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and synthetic chemistry. It p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Trimethyl-(2-prop-2-enylphenoxy)silane

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and synthetic chemistry. It provides an in-depth analysis of trimethyl-(2-prop-2-enylphenoxy)silane, covering its fundamental properties, synthesis, and critical applications, with a focus on the strategic rationale behind its use in complex molecular design.

Strategic Importance in Organic Synthesis

Trimethyl-(2-prop-2-enylphenoxy)silane, commonly known as (2-Allylphenoxy)trimethylsilane, is an organosilicon compound of significant value in multi-step organic synthesis. Its structure combines a phenol protected as a trimethylsilyl (TMS) ether with an ortho-allyl group. This unique combination makes it a highly useful intermediate for two primary reasons. Firstly, the TMS ether serves as a robust and selectively removable protecting group for the reactive phenolic hydroxyl group, allowing for transformations on other parts of the molecule that would be incompatible with a free phenol.[1][2][3] Secondly, the 2-allylphenol core, from which this compound is derived, is a classic product of the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction.[4][5] Therefore, this silylated derivative acts as a stable, protected synthon, enabling the incorporation of the o-allylphenol moiety into more complex molecular architectures.

Nomenclature and Structural Elucidation

The formal IUPAC name for the compound is trimethyl-(2-prop-2-enylphenoxy)silane .[6][7] The name is derived by treating the molecule as a silane substituted with a trimethyl group and a (2-prop-2-enyl)phenoxy group. The term "allyl" is a common name for the prop-2-en-1-yl group.

Common Synonyms:

  • (2-Allylphenoxy)trimethylsilane[6][8]

  • Silane, trimethyl[2-(2-propenyl)phenoxy]-[6]

  • o-allylphenoxytrimethylsilane[7]

  • 1-Allyl-2-(trimethylsiloxy)benzene[9]

The structural formula clearly shows the trimethylsilyl group (Si(CH₃)₃) attached to the oxygen of a phenol, which itself is substituted with an allyl group (–CH₂CH=CH₂) at the ortho (position 2) of the benzene ring.

Physicochemical and Safety Data

The physical properties and safety information for trimethyl-(2-prop-2-enylphenoxy)silane are summarized below. This data is critical for proper handling, storage, and use in a laboratory setting.

Table 1: Physicochemical Properties
PropertyValueReference(s)
CAS Number 18042-43-8[7][8]
Molecular Formula C₁₂H₁₈OSi[6][8]
Molecular Weight 206.36 g/mol [6][7][8]
Appearance White solid[6]
Boiling Point 85 °C at 5 mmHg[6][9]
Density 0.925 g/cm³[6][9]
SMILES C(C)OC1=CC=CC=C1CC=C[6][7]
InChI Key LJIXCUHZKDSCQX-UHFFFAOYSA-N[6][7]
Table 2: GHS Safety Information
CategoryInformationReference(s)
Pictogram GHS07 (Exclamation Mark)[8]
Signal Word Warning [6][7][8]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.[6][7][8]
Precautionary Statements P264, P280, P302+P352, P305+P351+P338, P362+P364[7][8]

Synthesis Protocol: Silylation of 2-Allylphenol

Principle and Rationale

The most direct and common synthesis of trimethyl-(2-prop-2-enylphenoxy)silane is the silylation of 2-allylphenol. This reaction exemplifies the use of silyl ethers as protecting groups for alcohols and phenols.[1][3] The choice of a trimethylsilylating agent, such as chlorotrimethylsilane (TMSCl), is driven by its reactivity and the relative ease of both introducing and later removing the TMS group. The reaction requires a base, typically a tertiary amine like triethylamine (Et₃N) or a nitrogen heterocycle like imidazole, to act as a proton scavenger. The base neutralizes the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product and preventing the acidic conditions from promoting side reactions.

Synthesis_Workflow cluster_reagents Reactants cluster_process Process cluster_products Products Reagent1 2-Allylphenol Reaction Reaction in Aprotic Solvent (e.g., DCM, THF) Reagent1->Reaction Reagent2 Chlorotrimethylsilane (TMSCl) Reagent2->Reaction Base Base (e.g., Et3N) Base->Reaction Product Trimethyl-(2-prop-2-enylphenoxy)silane Reaction->Product Byproduct Base·HCl Salt Reaction->Byproduct

Caption: Synthesis workflow for trimethyl-(2-prop-2-enylphenoxy)silane.

Detailed Step-by-Step Protocol
  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-allylphenol (1.0 eq.). Dissolve the phenol in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF, or DMF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or imidazole (1.5 eq.), to the solution and stir.

  • Silylation: Cool the mixture to 0 °C using an ice bath. Slowly add chlorotrimethylsilane (TMSCl, 1.1 eq.) dropwise via syringe. The formation of a white precipitate (the hydrochloride salt of the base) is typically observed.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting 2-allylphenol spot.

  • Workup: Upon completion, dilute the reaction mixture with a nonpolar solvent like diethyl ether or hexane. Filter the mixture to remove the precipitated hydrochloride salt. Wash the filtrate sequentially with a saturated aqueous solution of NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure trimethyl-(2-prop-2-enylphenoxy)silane.

Chemical Reactivity and Synthetic Applications

The Silyl Ether as a Robust Protecting Group

The primary utility of the trimethylsilyl ether moiety is to mask the acidic proton and nucleophilicity of the phenol.[2] Silyl ethers are generally stable to a wide range of non-acidic and non-fluoride-containing reagents, including strong bases (e.g., Grignard reagents, organolithiums), hydrides, and many oxidizing agents.[3]

Deprotection (Cleavage): The TMS group can be selectively removed under mild conditions to regenerate the free phenol. Common methods include:

  • Fluoride Ion Sources: Reagents such as tetrabutylammonium fluoride (TBAF) in THF are highly effective due to the exceptionally high strength of the silicon-fluoride bond.

  • Acidic Conditions: Mild protic or Lewis acids can cleave the silyl ether. Acetic acid in aqueous THF or HCl in methanol are commonly employed.

Context: The Claisen Rearrangement of Allyl Phenyl Ether

To fully appreciate the synthetic value of trimethyl-(2-prop-2-enylphenoxy)silane, it is essential to understand its origin from the Claisen rearrangement.[10] This reaction is a thermal, pericyclic[11][11]-sigmatropic rearrangement of an allyl phenyl ether.[4][5] Heating allyl phenyl ether initiates a concerted process that forms a new carbon-carbon bond at the ortho position, yielding a transient non-aromatic dienone intermediate, which rapidly tautomerizes to the stable 2-allylphenol product.[4] The silylation of this product provides the title compound, effectively "locking in" the result of this powerful C-C bond formation for use in subsequent synthetic steps.

Claisen_Rearrangement cluster_start Precursor Synthesis cluster_protection Protection Step Start Allyl Phenyl Ether Product1 2-Allylphenol Start->Product1  Δ (Heat) [3,3]-Sigmatropic Rearrangement Product2 Trimethyl-(2-prop-2-enylphenoxy)silane Product1->Product2  TMSCl,  Base

Caption: The synthetic pathway from allyl phenyl ether to the title compound.

Reactivity of the Allyl and Aryl Groups

With the phenol protected, the other functional groups in the molecule can be selectively targeted:

  • Allyl Group: The terminal double bond is available for a wide range of alkene chemistry, including hydrogenation, dihydroxylation, epoxidation, and hydroboration-oxidation, without interference from the protected phenol.

  • Aromatic Ring: The trimethylsilyloxy group is a moderately activating, ortho, para-directing group for electrophilic aromatic substitution. Further substitution on the ring can be achieved, although steric hindrance from the adjacent allyl group will influence regioselectivity.

Conclusion

Trimethyl-(2-prop-2-enylphenoxy)silane is a versatile and valuable reagent in modern organic synthesis. Its significance lies not in its own biological activity, but in its role as a key building block. By providing a stable, protected form of 2-allylphenol—the product of the strategic Claisen rearrangement—it enables chemists to perform delicate operations on other parts of a molecule and to introduce the o-allylphenol functionality into complex targets under controlled conditions. Its straightforward synthesis and predictable reactivity make it an indispensable tool for researchers and drug development professionals aiming to construct intricate molecular frameworks.

References

  • American Elements. (n.d.). (2-Allylphenoxy)trimethylsilane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Allyltrimethylsilane. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2-Allylphenoxy)trimethylsilane. PubChem Compound Database. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.4: Reactions of Ethers - Claisen Rearrangement. Retrieved from [Link]

  • Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 10). 16: Silylethers. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction pathways for the addition of allyl trimethyl silane to 1,2,4‐triazoline‐3,5‐diones. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen rearrangement. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of Trimethylsiloxychlorosilanes (Me3SiO)RPhSiCl (R = H, Me, Et, iPr, iBu, Ph, Mes) with Lithium – Formation and Reactivity of Trimethylsiloxysilyllithiums. Retrieved from [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and structural features of N-[(2-(trimethylsilyl)oxy)phenyl]-arylsulfonamides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF. New Journal of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Allyltrimethylsilane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Allylsilane synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Some Aspects of the Chemistry of Alkynylsilanes. PMC. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of 2'-Deoxy-α-l-threofuranosyl Nucleoside Triphosphates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. Retrieved from [Link]

  • YouTube. (2022, December 19). Claisen Rearrangement || Formation of New bond || Sigmatropic || Allyl phenyl ether|BSc || NEET. Retrieved from [Link]

  • PubMed. (n.d.). Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact. Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to (2-Allylphenoxy)trimethylsilane: Synthesis, Properties, and Applications in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of (2-Allylphenoxy)trimethylsilane, a versatile silyl ether with significant applications in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2-Allylphenoxy)trimethylsilane, a versatile silyl ether with significant applications in organic synthesis. The document details its chemical and physical properties, provides a detailed protocol for its synthesis, and explores its primary application as a precursor in the Claisen rearrangement for the stereoselective formation of carbon-carbon bonds. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development, offering both foundational knowledge and practical insights into the utility of this important chemical intermediate.

Introduction: The Strategic Role of Silyl Ethers in Synthesis

Silyl ethers are a cornerstone of modern organic synthesis, primarily employed as protecting groups for hydroxyl moieties.[1] Their widespread use stems from the ease of their formation and cleavage under specific and often mild conditions, allowing for the selective masking and demasking of alcohols and phenols during complex multi-step syntheses. The trimethylsilyl (TMS) group, in particular, offers a sterically non-demanding and readily cleavable protecting group.

(2-Allylphenoxy)trimethylsilane (CAS Number: 18042-43-8 ) emerges as a bifunctional molecule of significant interest. It combines the protective attributes of a trimethylsilyl ether with the reactive potential of an allyl group attached to a phenyl ring. This unique combination makes it a valuable precursor for strategic carbon-carbon bond formation, most notably through the Claisen rearrangement, a powerful tool in the synthesis of complex natural products and pharmaceutical agents.[2][3] This guide will delve into the essential technical aspects of (2-Allylphenoxy)trimethylsilane, providing the necessary information for its effective utilization in a research and development setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is fundamental to its successful application in research. This section outlines the key physicochemical and spectroscopic data for (2-Allylphenoxy)trimethylsilane.

Chemical and Physical Properties

The essential properties of (2-Allylphenoxy)trimethylsilane are summarized in the table below.[4]

PropertyValue
CAS Number 18042-43-8
Molecular Formula C₁₂H₁₈OSi
Molecular Weight 206.36 g/mol
IUPAC Name trimethyl-(2-prop-2-enylphenoxy)silane
Appearance Colorless liquid
Boiling Point 85 °C at 5 mmHg
Density 0.925 g/cm³
Spectroscopic Data

Spectroscopic analysis is critical for the verification of the identity and purity of (2-Allylphenoxy)trimethylsilane. The following are key spectral features that can be expected:

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will show characteristic peaks for the trimethylsilyl group, the allyl group, and the aromatic ring.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for assessing purity and confirming the molecular weight of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will exhibit characteristic absorption bands for the Si-O-C linkage, the C=C bond of the allyl group, and the aromatic C-H and C=C bonds.

  • Raman Spectroscopy: Raman spectroscopy can provide complementary vibrational information to FTIR, aiding in structural elucidation.[4]

Synthesis of (2-Allylphenoxy)trimethylsilane: A Detailed Experimental Protocol

The synthesis of (2-Allylphenoxy)trimethylsilane is typically achieved through the silylation of 2-allylphenol with a suitable trimethylsilylating agent. The following protocol is a representative experimental procedure.[5][6]

Reaction Scheme

G cluster_reactants Reactants cluster_products Products 2-Allylphenol 2-Allylphenol Reaction 2-Allylphenol->Reaction Chlorotrimethylsilane Chlorotrimethylsilane Chlorotrimethylsilane->Reaction Triethylamine Triethylamine Triethylamine->Reaction Base Dichloromethane Dichloromethane Dichloromethane->Reaction Solvent (2-Allylphenoxy)trimethylsilane (2-Allylphenoxy)trimethylsilane Triethylammonium chloride Triethylammonium chloride Reaction->(2-Allylphenoxy)trimethylsilane Reaction->Triethylammonium chloride

Caption: Synthesis of (2-Allylphenoxy)trimethylsilane.

Materials and Reagents
  • 2-Allylphenol

  • Chlorotrimethylsilane (TMSCl)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure
  • Reaction Setup: To a dry, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-allylphenol (1.0 equivalent).

  • Solvent Addition: Dissolve the 2-allylphenol in anhydrous dichloromethane.

  • Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir for 5-10 minutes at room temperature. The base is crucial to neutralize the hydrochloric acid byproduct of the reaction.

  • Silylating Agent Addition: Slowly add chlorotrimethylsilane (1.05 equivalents) to the stirred solution at 0 °C (ice bath). The reaction is exothermic, and slow addition helps to control the temperature.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to yield pure (2-Allylphenoxy)trimethylsilane as a colorless liquid.

Causality Behind Experimental Choices
  • Inert Atmosphere: The use of an inert atmosphere is essential as chlorotrimethylsilane is moisture-sensitive and will readily hydrolyze.

  • Anhydrous Solvents: Similarly, anhydrous solvents are used to prevent the premature decomposition of the silylating agent.

  • Base: Triethylamine or another non-nucleophilic base is required to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Work-up: The aqueous work-up with sodium bicarbonate neutralizes any remaining acidic species, and the brine wash helps to remove water from the organic layer.

  • Vacuum Distillation: This purification technique is suitable for liquid products with relatively high boiling points, allowing for separation from non-volatile impurities.

Applications in Organic Synthesis: The Claisen Rearrangement

The primary synthetic utility of (2-Allylphenoxy)trimethylsilane lies in its role as a precursor for the Claisen rearrangement, a powerful and reliable method for forming C-C bonds.

The Aromatic Claisen Rearrangement

The Claisen rearrangement is a[5][5]-sigmatropic rearrangement of an allyl phenyl ether. When heated, (2-Allylphenoxy)trimethylsilane undergoes rearrangement to form 2-allyl-6-(trimethylsilyl)phenol, which upon desilylation, yields 2,6-diallylphenol. The silyl group can direct the rearrangement and can be easily removed post-rearrangement.

G A (2-Allylphenoxy)trimethylsilane B [3,3]-Sigmatropic Rearrangement A->B Heat C Intermediate B->C D Tautomerization C->D E 2-Allyl-6-(trimethylsilyl)phenol D->E F Desilylation E->F e.g., TBAF G 2,6-Diallylphenol F->G

Caption: Claisen Rearrangement of (2-Allylphenoxy)trimethylsilane.

This rearrangement is highly valuable in the synthesis of substituted phenols, which are common motifs in natural products and pharmaceuticals.[2][3] The reaction proceeds through a concerted, pericyclic mechanism, often with a high degree of stereoselectivity, making it a powerful tool in asymmetric synthesis.

Significance in Drug Discovery and Development

The Claisen rearrangement is a key step in the synthesis of numerous biologically active molecules. While direct applications of (2-Allylphenoxy)trimethylsilane in marketed drugs are not extensively documented, its utility as a building block for creating complex phenolic structures is evident in synthetic chemistry literature. For instance, substituted allylphenols, accessible through this methodology, are precursors to a wide range of compounds, including those with anti-inflammatory, anti-cancer, and anti-microbial properties. The ability to introduce an allyl group ortho to a hydroxyl group in a controlled manner is a significant advantage in the design and synthesis of novel drug candidates.

Safety and Handling

(2-Allylphenoxy)trimethylsilane is classified as a substance that causes skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. As with all silylating agents, care should be taken to avoid contact with moisture.

Conclusion

(2-Allylphenoxy)trimethylsilane, with its confirmed CAS number of 18042-43-8, is a valuable and versatile reagent in organic synthesis. Its straightforward synthesis and the strategic combination of a protective silyl ether and a reactive allyl group make it an important precursor for the construction of complex molecular architectures. The Claisen rearrangement of this compound provides a reliable and stereoselective method for the formation of C-C bonds, a fundamental transformation in the synthesis of natural products and pharmaceutical agents. This technical guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, and an exploration of its primary application, equipping researchers and drug development professionals with the essential knowledge to effectively utilize this compound in their synthetic endeavors.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15049460, (2-Allylphenoxy)trimethylsilane. Retrieved from [Link].

  • Request PDF (2022). The Claisen Rearrangement in the Synthesis of Bioactive Natural Products. Retrieved from [Link].

  • Gelest (n.d.). General Silylation Procedures. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space. Retrieved from [Link].

  • Request PDF (n.d.). Synthesis and structural features of N-[(2-(trimethylsilyl)oxy)phenyl]-arylsulfonamides. Retrieved from [Link].

  • National Center for Biotechnology Information (2013). Recent Developments in the Reformatsky-Claisen Rearrangement. Retrieved from [Link].

  • Singha, D., Bhattacharya, A., & Pal, N. (2022). Investigation on the thio-Claisen rearrangement of 2-[(4-aryloxy-2-butynyl)sulfanyl]thiophene. Journal of Chemical Sciences, 134(1), 1-8. Retrieved from [Link].

  • Organic Chemistry Portal (n.d.). Claisen Rearrangement. Retrieved from [Link].

  • Wikipedia (n.d.). Claisen rearrangement. Retrieved from [Link].

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Foundational

infrared spectroscopy of (2-Allylphenoxy)trimethylsilane

An In-Depth Technical Guide to the Infrared Spectroscopy of (2-Allylphenoxy)trimethylsilane Introduction (2-Allylphenoxy)trimethylsilane is a versatile organosilicon compound, frequently utilized in organic synthesis as...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of (2-Allylphenoxy)trimethylsilane

Introduction

(2-Allylphenoxy)trimethylsilane is a versatile organosilicon compound, frequently utilized in organic synthesis as a protected phenol and a precursor for Claisen rearrangement reactions. Its molecular architecture, which combines an aromatic ether, a terminal alkene, and a trimethylsilyl group, presents a rich and distinct infrared (IR) spectrum. Infrared spectroscopy serves as an indispensable, non-destructive analytical technique for the structural elucidation and quality assessment of this molecule. By probing the vibrational modes of its covalent bonds, IR spectroscopy provides a unique molecular fingerprint, allowing for the rapid confirmation of its synthesis and the identification of key functional groups.

This guide, prepared from the perspective of a Senior Application Scientist, offers a detailed exploration of the infrared spectrum of (2-Allylphenoxy)trimethylsilane. We will deconstruct the spectrum by analyzing the characteristic vibrational signatures of each molecular subunit. This document moves beyond simple peak identification to explain the underlying principles of molecular vibrations and how they manifest in the spectrum, providing researchers and drug development professionals with the expertise to confidently interpret their own analytical data.

Molecular Structure and Vibrational Fundamentals

To interpret the infrared spectrum of (2-Allylphenoxy)trimethylsilane, we must first understand its constituent parts and the types of vibrations they can undergo. The molecule is composed of three primary functional moieties attached to a central benzene ring: the trimethylsilyl (TMS) ether group, the allyl group, and the ortho-disubstituted aromatic ring itself.

Each covalent bond within this structure can be conceptualized as a spring connecting two masses (the atoms). When infrared radiation is passed through a sample, photons with energies that precisely match the natural vibrational frequencies of these bonds are absorbed.[1] These absorptions induce molecular vibrations, such as stretching (a change in bond length) and bending (a change in bond angle), which are recorded as downward-facing peaks in the IR spectrum.[2] The frequency of these vibrations is determined by the bond strength and the mass of the connected atoms.

Caption: Molecular structure of (2-Allylphenoxy)trimethylsilane with key functional groups highlighted.

Spectral Deconstruction and Interpretation

The power of IR spectroscopy lies in its ability to identify specific functional groups, as each group produces a set of characteristic absorption bands.[3] The spectrum of (2-Allylphenoxy)trimethylsilane is best analyzed by systematically identifying the signatures of its three main components.

The Trimethylsilyl (TMS) Ether Signature

Organosilicon compounds exhibit several strong and highly diagnostic IR bands.[4] For the trimethylsilyl ether moiety, the following absorptions are critical for confirmation:

  • Si-CH₃ Symmetric Deformation: A very strong and sharp band appears reliably in the 1260-1245 cm⁻¹ region. This absorption, often referred to as the "umbrella" mode of the methyl groups attached to silicon, is one of the most characteristic peaks for a trimethylsilyl group.[5] Its presence is a primary indicator of the TMS moiety.

  • Si-O-C (Aryl) Stretch: The stretching vibration of the aryl-O-Si linkage gives rise to a strong band typically found between 950-920 cm⁻¹ . This is distinct from an alkyl-O-Si stretch and confirms the presence of the silyl ether of a phenol.

  • Si-CH₃ Rocking and Si-C Stretching: A strong, broad absorption band is typically observed in the 880-830 cm⁻¹ range. This band often results from the convolution of methyl rocking vibrations and Si-C stretching modes.[5] Its high intensity makes it another key identifier for the TMS group.

  • C-H Stretching of Si-CH₃: The C-H bonds of the methyl groups absorb in the typical alkane region, around 2960 cm⁻¹ (asymmetric stretch) and 2895 cm⁻¹ (symmetric stretch). While ubiquitous, their presence is consistent with the overall structure.[6]

The Allyl Group Vibrations

The allyl group provides several distinct peaks related to its carbon-carbon double bond and associated C-H bonds. These peaks are essential for confirming the presence of unsaturation.[7]

  • =C-H Stretching: The stretching of the C-H bonds on the terminal double bond (the vinyl part) gives rise to a medium-intensity band above 3000 cm⁻¹ , typically around 3080 cm⁻¹ . This is a definitive indicator of sp²-hybridized carbons bonded to hydrogen.[8]

  • Aliphatic C-H Stretching: The methylene (-CH₂-) bridge of the allyl group exhibits C-H stretching vibrations below 3000 cm⁻¹ , usually near 2925 cm⁻¹ (asymmetric) and 2855 cm⁻¹ (symmetric).

  • C=C Stretching: The carbon-carbon double bond stretch appears as a medium-intensity, sharp peak in the 1645-1635 cm⁻¹ region.[7] The terminal nature of the double bond generally results in a more distinct peak compared to internal alkenes.

  • =C-H Out-of-Plane (OOP) Bending: These are highly characteristic and strong absorptions found in the fingerprint region. For a terminal vinyl group (-CH=CH₂), two distinct bands are expected: a strong band around 995-985 cm⁻¹ (trans C-H wag) and another strong band around 915-905 cm⁻¹ (terminal =CH₂ wag).[7] The presence of both peaks is compelling evidence for the allyl group.

The Aromatic Core and Substitution Pattern

The benzene ring has its own set of characteristic vibrations that confirm its presence and substitution pattern.

  • Aromatic C-H Stretching: Similar to the alkene C-H stretch, the C-H bonds directly attached to the aromatic ring absorb at wavenumbers above 3000 cm⁻¹ , typically in the 3060-3030 cm⁻¹ range. These are often weaker and can appear as shoulders on the more intense C-H peaks.[7]

  • C=C Ring Stretching: The stretching of the carbon-carbon bonds within the aromatic ring produces a series of four sharp, medium-intensity absorptions. These "breathing" modes are highly diagnostic for an aromatic core and typically appear near 1600 cm⁻¹, 1585 cm⁻¹, 1500 cm⁻¹, and 1450 cm⁻¹ .[7]

  • C-H Out-of-Plane (OOP) Bending: The position of strong C-H OOP bending bands in the 900-675 cm⁻¹ region is highly correlated with the substitution pattern on the benzene ring. For a 1,2-disubstituted (ortho) ring, a single strong absorption is expected between 770-735 cm⁻¹ .[8] This band provides definitive evidence for the ortho-connectivity of the allyl and trimethylsilyloxy groups.

Integrated Spectral Analysis

A holistic analysis of the spectrum involves synthesizing the information from each functional group. The presence of bands from all three moieties—trimethylsilyl, allyl, and ortho-substituted phenoxy—is required for positive identification. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex array of bending and stretching vibrations that are unique to the entire molecule, providing a final layer of confirmation.[9]

Table 1: Summary of Characteristic IR Absorption Bands for (2-Allylphenoxy)trimethylsilane
Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group Moiety
~3080Medium=C-H StretchAllyl (Vinyl)
~3050Medium-Weak=C-H StretchAromatic
~2960Medium-StrongC-H Asymmetric StretchTrimethylsilyl (CH₃) & Allyl (CH₂)
~2895MediumC-H Symmetric StretchTrimethylsilyl (CH₃) & Allyl (CH₂)
~1640MediumC=C StretchAllyl
~1600, ~1585Medium, SharpC=C Ring StretchAromatic
~1500, ~1450Medium, SharpC=C Ring StretchAromatic
~1250Strong, SharpSi-CH₃ Symmetric DeformationTrimethylsilyl
~990Strong, Sharp=C-H Out-of-Plane BendAllyl (Vinyl)
~930StrongSi-O-C (Aryl) StretchTrimethylsilyl Ether
~910Strong, Sharp=C-H Out-of-Plane BendAllyl (Vinyl)
~840Strong, BroadSi-CH₃ Rock / Si-C StretchTrimethylsilyl
~750StrongC-H Out-of-Plane BendAromatic (1,2-disubstituted)

Experimental Protocol for Spectrum Acquisition

Acquiring a high-quality, reproducible IR spectrum is paramount. Attenuated Total Reflectance (ATR) is the preferred modern technique for liquid samples like (2-Allylphenoxy)trimethylsilane due to its minimal sample preparation and ease of use.

Instrumentation and Setup
  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 or equivalent, equipped with a Deuterated Triglycine Sulfate (DTGS) detector.[10]

  • Accessory: A single-reflection ATR accessory with a diamond or zinc selenide (ZnSe) crystal.

  • Environment: The instrument should be situated in a controlled environment with stable temperature and humidity. Ensure the spectrometer's purge system (e.g., with dry air or nitrogen) is active to minimize interference from atmospheric water vapor and carbon dioxide.

Sample Preparation
  • Crystal Cleaning: Before analysis, thoroughly clean the ATR crystal surface. Wipe with a lint-free swab soaked in a volatile solvent (e.g., isopropanol or acetone) and allow it to dry completely.

  • Background Collection: With the clean, dry ATR crystal, collect a background spectrum. This is a critical self-validating step that measures the ambient environment and instrument response, which will be mathematically subtracted from the sample spectrum. A typical background scan involves acquiring at least 32 co-added scans.

  • Sample Application: Place a single drop (approximately 5-10 µL) of neat (2-Allylphenoxy)trimethylsilane directly onto the center of the ATR crystal, ensuring the entire crystal surface is covered by the liquid.

Data Acquisition Parameters
  • Spectral Range: 4000 to 600 cm⁻¹.

  • Resolution: 4 cm⁻¹. This provides sufficient detail for identifying all key functional group bands without excessive noise.

  • Number of Scans: 32 scans. Co-adding multiple scans significantly improves the signal-to-noise ratio.

  • Apodization Function: Happ-Genzel is a standard function that provides good spectral accuracy.

Data Processing
  • Fourier Transform: The instrument software automatically performs a Fourier transform on the collected interferogram to generate the spectrum.

  • Background Subtraction: The previously collected background spectrum is automatically subtracted from the sample spectrum.

  • ATR Correction: Apply an ATR correction algorithm available in the software. This correction accounts for the wavelength-dependent depth of penetration of the IR beam into the sample, resulting in a spectrum that more closely resembles a traditional transmission spectrum in terms of relative peak intensities.

  • Baseline Correction: If necessary, apply a multi-point baseline correction to ensure all peaks originate from a flat baseline of ~100% transmittance (or zero absorbance).

cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing Clean_Crystal 1. Clean ATR Crystal Collect_Background 2. Collect Background Spectrum Clean_Crystal->Collect_Background Apply_Sample 3. Apply Liquid Sample Collect_Background->Apply_Sample Acquire_Spectrum 4. Acquire Sample Spectrum (32 scans, 4 cm⁻¹ resolution) Apply_Sample->Acquire_Spectrum Process_Data 5. Process Data (FT, BG Subtraction) Acquire_Spectrum->Process_Data Correct_Spectrum 6. Apply ATR & Baseline Correction Process_Data->Correct_Spectrum Final_Spectrum 7. Final Spectrum for Analysis Correct_Spectrum->Final_Spectrum

Sources

Exploratory

solubility of (2-Allylphenoxy)trimethylsilane in organic solvents

An In-Depth Technical Guide to the Solubility of (2-Allylphenoxy)trimethylsilane in Organic Solvents Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the solubility cha...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of (2-Allylphenoxy)trimethylsilane in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of (2-Allylphenoxy)trimethylsilane. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize organosilicon compounds. This document elucidates the predicted solubility profile based on the compound's molecular structure and offers a detailed methodology for its empirical determination.

Introduction to (2-Allylphenoxy)trimethylsilane

(2-Allylphenoxy)trimethylsilane is an organosilicon compound featuring a trimethylsilyl group attached to a phenol via an ether linkage, with an allyl group substituted on the benzene ring. Its chemical structure dictates its physical and chemical properties, including its solubility in various organic solvents. Understanding its solubility is paramount for its application in synthesis, purification, and formulation.

Physicochemical Properties

A summary of the key physicochemical properties of (2-Allylphenoxy)trimethylsilane is presented in the table below. These properties are essential for predicting its solubility and for designing experimental protocols.

PropertyValueSource
Molecular Formula C₁₂H₁₈OSi[1]
Molecular Weight 206.36 g/mol [1]
Boiling Point 85°C at 5 mmHg[2]
Density 0.925 g/cm³[2]
IUPAC Name trimethyl-(2-prop-2-enylphenoxy)silane[3]
CAS Number 18042-43-8[3][1]

Predicted Solubility Profile in Organic Solvents

While specific experimental data on the solubility of (2-Allylphenoxy)trimethylsilane is not extensively available in public literature, a qualitative solubility profile can be predicted based on the principle of "like dissolves like" and the compound's molecular structure. The molecule possesses both nonpolar (trimethylsilyl group, benzene ring, allyl group) and moderately polar (ether linkage) characteristics.

Diagram of the Molecular Structure of (2-Allylphenoxy)trimethylsilane:

Caption: Molecular structure of (2-Allylphenoxy)trimethylsilane.

Predicted Solubility:

Solvent ClassSpecific SolventPredicted SolubilityRationale
Nonpolar Hexane, TolueneHighThe significant nonpolar character from the trimethylsilyl, phenyl, and allyl groups should lead to good solubility in nonpolar solvents.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF)High to ModerateThe ether linkage provides some polarity, allowing for interactions with polar aprotic solvents. The bulky nonpolar groups may limit very high solubility.
Polar Protic Ethanol, MethanolModerate to LowThe absence of a hydrogen bond donor group on the molecule will limit its ability to interact strongly with protic solvents. Some solubility is expected due to the ether oxygen's ability to act as a hydrogen bond acceptor.
Aqueous WaterInsolubleThe molecule is predominantly nonpolar and lacks significant hydrogen bonding capability, making it immiscible with water.

Experimental Protocol for Solubility Determination

To empirically determine the solubility of (2-Allylphenoxy)trimethylsilane, a systematic approach is required. The following protocol outlines a reliable method for quantitative solubility assessment.

Diagram of the Experimental Workflow for Solubility Determination:

A Prepare Saturated Solution B Equilibrate at Constant Temperature A->B Incubation C Separate Solid and Liquid Phases B->C Centrifugation/Filtration D Quantify Solute in Supernatant C->D Spectroscopy/Chromatography E Calculate Solubility D->E (mass of solute / volume of solvent)

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology:

  • Materials and Equipment:

    • (2-Allylphenoxy)trimethylsilane (purity ≥97%)[1]

    • Selected organic solvents (analytical grade)

    • Analytical balance

    • Vortex mixer

    • Thermostatic shaker bath

    • Centrifuge

    • Syringe filters (0.22 µm, PTFE)

    • Gas chromatograph with a flame ionization detector (GC-FID) or a UV-Vis spectrophotometer

    • Volumetric flasks and pipettes

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of (2-Allylphenoxy)trimethylsilane into a series of glass vials.

    • Add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C).

    • Agitate the mixtures for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached. A preliminary time-course experiment can determine the minimum time to reach equilibrium.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. To ensure no solid particles are transferred, it is recommended to centrifuge the vials and then draw the supernatant, or to use a syringe filter.

  • Quantification of Solute:

    • Prepare a series of standard solutions of (2-Allylphenoxy)trimethylsilane of known concentrations in the respective solvent.

    • Analyze the standard solutions and the saturated supernatant samples using a suitable analytical technique (e.g., GC-FID or UV-Vis spectrophotometry) to determine the concentration of the solute in the supernatant.

  • Calculation of Solubility:

    • The solubility is expressed as the concentration of (2-Allylphenoxy)trimethylsilane in the saturated solution, typically in units of g/L or mol/L.

Data Interpretation and Reporting

The experimentally determined solubility data should be presented in a clear and concise manner. A table summarizing the solubility in different solvents at a specified temperature is recommended. It is also important to report the experimental conditions, including temperature, equilibration time, and the analytical method used for quantification.

Relevance of Solubility in Applications

The solubility of (2-Allylphenoxy)trimethylsilane is a critical parameter in various applications:

  • Reaction Medium: As a reactant or catalyst, its solubility in the reaction solvent will influence reaction rates and efficiency.

  • Purification: Knowledge of its solubility profile is essential for developing purification methods such as recrystallization and chromatography.

  • Formulation: In materials science, its solubility in polymer matrices or casting solvents is crucial for creating homogeneous materials.

Conclusion

This technical guide has provided a comprehensive overview of the . While specific experimental data is sparse, a reasoned prediction of its solubility profile has been presented based on its molecular structure. Furthermore, a detailed and robust experimental protocol has been outlined to enable researchers to determine its solubility empirically. This information is vital for the effective use of this compound in research and industrial applications.

References

  • Vertex AI Search. Experiment: Solubility of Organic & Inorganic Compounds.
  • PubChem. (2-Allylphenoxy)trimethylsilane | C12H18OSi | CID 15049460.
  • ChemScene. 18042-43-8 | (2-Allylphenoxy)trimethylsilane.
  • HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD. (2-Allylphenoxy)trimethylsilan.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Thermal Rearrangement of (2-Allylphenoxy)trimethylsilane

For: Researchers, scientists, and drug development professionals Abstract This document provides a comprehensive guide to the thermal rearrangement of (2-Allylphenoxy)trimethylsilane. This reaction, a variant of the clas...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the thermal rearrangement of (2-Allylphenoxy)trimethylsilane. This reaction, a variant of the classic aromatic Claisen rearrangement, is a powerful tool for the regioselective synthesis of 2-allyl-6-substituted phenols. Herein, we detail the mechanistic underpinnings, provide a robust, step-by-step experimental protocol, and discuss critical parameters that ensure high yield and purity of the desired product, 2-allyl-6-trimethylsilylphenol. This application note is intended to serve as a practical resource for chemists engaged in the synthesis of complex phenolic compounds, which are key structural motifs in numerous natural products and pharmaceutical agents.

Introduction: The Strategic Importance of the Silyl-Aided Aromatic Claisen Rearrangement

The Claisen rearrangement, a[1][1]-sigmatropic rearrangement, is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with a high degree of predictability and stereocontrol.[2] The aromatic variant, specifically the rearrangement of allyl aryl ethers, provides a direct route to ortho-allylphenols, which are versatile intermediates in the synthesis of a wide array of complex molecules.[3] The reaction proceeds through a concerted, pericyclic transition state, leading to a dienone intermediate that subsequently tautomerizes to the aromatic phenol.[4][5]

The introduction of a trimethylsilyl (TMS) group onto the phenolic oxygen, as in (2-Allylphenoxy)trimethylsilane, offers several strategic advantages. The silyl ether acts as a protecting group for the phenol, allowing for diverse chemical transformations on other parts of the molecule. More importantly, the TMS group can influence the course of the rearrangement and serve as a synthetic handle in subsequent reactions. The thermal rearrangement of (2-Allylphenoxy)trimethylsilane is expected to proceed via a similar concerted mechanism to yield 2-allyl-6-trimethylsilylphenol, a valuable building block where the silyl group can be retained for further functionalization or readily removed. A critical consideration in this transformation is the potential for intramolecular silyl group migration, a phenomenon known as the Brook rearrangement, although under neutral thermal conditions, the[1][1]-sigmatropic rearrangement is generally favored.[6]

This guide provides a detailed protocol for executing this transformation efficiently and reproducibly, along with insights into the underlying mechanism and potential challenges.

Reaction Mechanism and Key Considerations

The thermal rearrangement of (2-Allylphenoxy)trimethylsilane is a classic example of an aromatic Claisen rearrangement. The reaction is intramolecular and proceeds through a concerted, six-membered cyclic transition state.

Mechanism:

  • [1][1]-Sigmatropic Rearrangement: Upon heating, the starting material undergoes a concerted reorganization of electrons, where the C-O bond of the ether is cleaved, and a new C-C bond is formed between the terminal carbon of the allyl group and the ortho-position of the aromatic ring. This forms a transient, non-aromatic dienone intermediate.

  • Tautomerization: The dienone intermediate rapidly tautomerizes to re-establish the aromaticity of the phenyl ring, affording the thermodynamically stable phenolic product. In this specific case, a proton transfer from the ortho-position to the carbonyl oxygen occurs.

  • Potential for Silyl Migration: While the Claisen rearrangement is the primary pathway, it is crucial to consider the possibility of a subsequent[3][7]-silyl migration from the oxygen to the other ortho-position under thermal conditions. However, the formation of the C-allylated product is generally the major pathway. Careful monitoring of the reaction is recommended to identify any potential side products arising from silyl migration.

Diagram 1: Proposed Reaction Mechanism

Caption: Reaction mechanism for the thermal rearrangement.

Experimental Protocol

This protocol is designed for the thermal rearrangement of (2-Allylphenoxy)trimethylsilane on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(2-Allylphenoxy)trimethylsilane≥97%VariousEnsure purity by NMR before use.
High-boiling solvent (e.g., Decalin, N,N-Diethylaniline)AnhydrousVariousShould be freshly distilled.
Diethyl etherAnhydrousVariousFor extraction.
Saturated aqueous NH₄Cl solutionACS Grade-For quenching.
Saturated aqueous NaCl solution (Brine)ACS Grade-For washing.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeVariousFor drying.
Silica Gel230-400 meshVariousFor column chromatography.
HexaneHPLC GradeVariousFor column chromatography.
Ethyl AcetateHPLC GradeVariousFor column chromatography.
Equipment
  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Heating mantle or oil bath with a temperature controller

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Reaction Setup and Procedure

Diagram 2: Experimental Workflow

G start 1. Reaction Setup reaction 2. Thermal Rearrangement (Heating under Inert Atmosphere) start->reaction workup 3. Aqueous Workup reaction->workup purification 4. Column Chromatography workup->purification analysis 5. Characterization (NMR, IR, MS) purification->analysis

Caption: Step-by-step experimental workflow.

Step-by-Step Protocol:

  • Reaction Setup:

    • To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2-Allylphenoxy)trimethylsilane (1.0 eq).

    • Add a high-boiling, anhydrous solvent such as decalin or N,N-diethylaniline (approximately 0.1-0.5 M concentration of the starting material). The use of a solvent helps to ensure even heating and prevent decomposition.

    • Flush the system with an inert gas (nitrogen or argon) for 10-15 minutes to remove any oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

  • Thermal Rearrangement:

    • Heat the reaction mixture to a reflux temperature of the chosen solvent (typically 180-220 °C) using a heating mantle or an oil bath.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v). The starting material will be less polar than the phenolic product.

    • Continue heating until the starting material is consumed (typically 4-24 hours).

  • Aqueous Workup:

    • Allow the reaction mixture to cool to room temperature.

    • If a high-boiling solvent like N,N-diethylaniline was used, it can be removed under reduced pressure. If decalin was used, proceed with the extraction.

    • Dilute the cooled reaction mixture with diethyl ether.

    • Wash the organic layer sequentially with saturated aqueous NH₄Cl solution and brine. This will remove any basic or acidic impurities.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[8][9]

    • A solvent gradient of hexane and ethyl acetate is typically effective (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 or 90:10 hexane/ethyl acetate).

    • Collect the fractions and monitor them by TLC.

    • Combine the fractions containing the pure product and concentrate them under reduced pressure to yield the purified 2-allyl-6-trimethylsilylphenol as an oil or low-melting solid.

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and assess purity.

  • Infrared (IR) Spectroscopy: To identify the characteristic phenolic O-H stretch.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Data and Expected Results

ParameterValue
Starting Material (2-Allylphenoxy)trimethylsilane
Product 2-allyl-6-(trimethylsilyl)phenol
Reaction Temperature 180-220 °C
Reaction Time 4-24 hours
Solvent Decalin or N,N-Diethylaniline
Expected Yield 70-90%
Purification Flash Column Chromatography (Hexane/EtOAc)

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient temperature or reaction time.Ensure the reaction is heated to the appropriate temperature and monitor closely by TLC until completion.
Low Yield Decomposition of starting material or product.Use a freshly distilled, high-purity solvent and maintain a strict inert atmosphere. Consider a lower reaction temperature for a longer duration.
Formation of Side Products Silyl group migration or other rearrangements.Optimize the reaction temperature. Analyze side products by NMR and MS to understand their structure and formation mechanism.
Difficult Purification Co-elution of product with impurities.Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary.

Conclusion

The thermal rearrangement of (2-Allylphenoxy)trimethylsilane provides an efficient and direct route to 2-allyl-6-trimethylsilylphenol, a valuable synthetic intermediate. The protocol detailed in this application note is robust and can be readily implemented in a standard organic synthesis laboratory. Careful control of reaction parameters, particularly temperature and inert atmosphere, is crucial for achieving high yields and purity. This methodology expands the synthetic chemist's toolbox for the construction of highly functionalized phenolic compounds.

References

  • Bai, R., et al. (2017). Two-step synthesis of 3-(3,5-diiodo-4-hydroxyphenoxy)phenol and 3-(3,5-diiodo-4-hydroxyphenoxy)-4-chlorophenol from 2,4,6-triiodophenol. Molecules, 22(12), 2136. [Link]

  • Claisen Rearrangement. (n.d.). New Journal of Chemistry. [Link]

  • Claisen Rearrangement. (n.d.). Organic Chemistry Portal. [Link]

  • Claisen rearrangement. (2023, December 12). Wikipedia. [Link]

  • 18.4: Reactions of Ethers - Claisen Rearrangement. (2021, September 13). Chemistry LibreTexts. [Link]

  • Main Group-Catalyzed Cationic Claisen Rearrangements via Vinyl Carbocations. (2024, June 6). Organic Letters. [Link]

  • Nitration of Phenol and Purification by Column Chromatography. (n.d.). CDN. [Link]

  • Mechanistic insight into the formal[1][7]-migration in the thermal Claisen rearrangement. (2012, December 7). RSC Publishing. [Link]

  • The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement. (n.d.). ResearchGate. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. [Link]

  • Thermal aromatic Claisen rearrangement and Strecker reaction of alkyl(allyl)-aryl ethers under green reaction conditions: Efficient and clean preparation of ortho-allyl phenols (naphthols) and alkyl(allyl)oxyarene-based γ-amino nitriles. (2017, November 20). ResearchGate. [Link]

  • Synthesis of Alkynyl Ethers and Low Temperature Sigmatropic Rearrangement of Allyl and Benzyl Alkynyl Ethers. (n.d.). PMC. [Link]

  • Study of Aromatics Dearomatization by Claisen Rearrangement. (2024, January 1). ResearchGate. [Link]

  • A Formal Rearrangement of Allylic Silanols. (n.d.). ResearchGate. [Link]

  • THE THERMAL[1][1] CLAISEN REARRANGEMENT O F THE 3-SUBSTITUTED PHENYL ALLYL AND PROPARGYL ETHERS. T H E SYNTHESIS O F 4-HALOBENZO[b]FURANS. (n.d.). LOCKSS. [Link]

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Application

The Strategic Application of (2-Allylphenoxy)trimethylsilane in Natural Product Synthesis: A Guide for Researchers

For researchers, scientists, and professionals in drug development, the efficient and strategic construction of complex molecular architectures is a cornerstone of innovation. (2-Allylphenoxy)trimethylsilane has emerged...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient and strategic construction of complex molecular architectures is a cornerstone of innovation. (2-Allylphenoxy)trimethylsilane has emerged as a pivotal reagent in this endeavor, primarily serving as a stable and versatile precursor for the generation of 2-allylphenols through the aromatic Claisen rearrangement. This application note delves into the nuanced application of this silyl ether in the synthesis of natural products, providing in-depth technical insights and field-proven protocols.

The total synthesis of natural products is a critical field that not only provides access to scarce, biologically active molecules but also drives the development of novel synthetic methodologies.[1] In this context, the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, has been extensively utilized.[2][3] The use of a trimethylsilyl (TMS) protecting group on the phenolic oxygen of 2-allylphenol offers distinct advantages, including increased thermal stability and solubility in organic solvents, allowing for cleaner and more controlled rearrangement reactions.

The Aromatic Claisen Rearrangement: A Cornerstone of C-C Bond Formation

The aromatic Claisen rearrangement is a-sigmatropic rearrangement of an allyl phenyl ether that leads to the formation of an ortho-allylphenol.[4][5] This concerted, intramolecular process proceeds through a cyclic six-membered transition state.[6] The reaction is typically thermally induced, often requiring high temperatures.[4] The use of (2-Allylphenoxy)trimethylsilane allows for a more controlled thermal rearrangement, often proceeding with higher yields and fewer byproducts compared to the unprotected phenol.

dot

Mechanism of the Aromatic Claisen Rearrangement.

Application in the Synthesis of Chromene-Containing Natural Products

A significant application of (2-Allylphenoxy)trimethylsilane lies in the synthesis of natural products bearing a chromene scaffold. 2-Allylphenols, the product of the Claisen rearrangement, are key intermediates in the construction of these heterocyclic systems.[5]

One notable example is the synthesis of cannabichromene (CBC), a non-psychoactive cannabinoid found in Cannabis sativa. While various synthetic routes to CBC exist, many rely on the initial formation of a 2-allylphenol derivative. The use of (2-Allylphenoxy)trimethylsilane provides a clean and efficient entry into this key intermediate.

Synthetic Protocol: Thermal Rearrangement of (2-Allylphenoxy)trimethylsilane

This protocol outlines the general procedure for the thermal Claisen rearrangement of (2-Allylphenoxy)trimethylsilane to 2-allylphenol.

Materials:

  • (2-Allylphenoxy)trimethylsilane (commercially available or synthesized from 2-allylphenol and a silylating agent)

  • High-boiling, inert solvent (e.g., N,N-diethylaniline, decalin, or diphenyl ether)

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask, dissolve (2-Allylphenoxy)trimethylsilane (1.0 equiv) in the chosen high-boiling solvent (concentration typically 0.1-0.5 M).

  • Thermal Rearrangement: Heat the reaction mixture to reflux (typically 180-220 °C, depending on the solvent) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash sequentially with 1 M HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-allylphenol is then purified by flash column chromatography on silica gel to afford the pure product.

Parameter Typical Conditions
Substrate (2-Allylphenoxy)trimethylsilane
Solvent N,N-Diethylaniline
Temperature ~215 °C (reflux)
Reaction Time 2-4 hours
Typical Yield 85-95%

Table 1: Typical Reaction Conditions for the Thermal Claisen Rearrangement.

Causality Behind Experimental Choices:

  • Trimethylsilyl Group: The TMS group enhances the thermal stability of the starting material, preventing decomposition at the high temperatures required for the rearrangement. It also improves solubility in non-polar organic solvents.

  • High-Boiling Solvent: The choice of a high-boiling, inert solvent is crucial to achieve the necessary temperature for the-sigmatropic rearrangement to occur at a reasonable rate.

  • Acidic Workup: The acidic wash during the workup facilitates the removal of the N,N-diethylaniline solvent and ensures the complete desilylation of the phenolic oxygen to yield 2-allylphenol.

Subsequent Transformations: From 2-Allylphenol to Chromenes

The resulting 2-allylphenol is a versatile intermediate for the synthesis of chromene-containing natural products. A common strategy involves the oxidative cyclization of the allyl group onto the phenolic oxygen.

dot

Chromene_Synthesis Allylphenol 2-Allylphenol Oxidative_Cyclization Oxidative Cyclization (e.g., DDQ, Pd(II)) Allylphenol->Oxidative_Cyclization Chromene 2H-Chromene Oxidative_Cyclization->Chromene Natural_Product Natural Product (e.g., Cannabichromene) Chromene->Natural_Product Further Functionalization

General workflow for chromene synthesis.

Conclusion

(2-Allylphenoxy)trimethylsilane serves as a highly effective and strategically important precursor in natural product synthesis. Its application in the thermal Claisen rearrangement provides a reliable and high-yielding route to 2-allylphenols, which are key building blocks for a variety of complex natural products, particularly those containing the chromene motif. The use of the trimethylsilyl protecting group offers significant advantages in terms of reaction control and efficiency, making this reagent an invaluable tool for synthetic chemists in both academic and industrial research.

References

  • Claisen, L. Über Umlagerung von Phenol-allyläthern in die C-Allyl-phenole. Ber. Dtsch. Chem. Ges.1912, 45, 3157–3166.
  • Ziegler, F. E. Stereo- and regiochemistry of the Claisen rearrangement: Applications to natural products synthesis. Acc. Chem. Res.1977, 10, 227–232.
  • PubChem. (2-Allylphenoxy)trimethylsilane. National Center for Biotechnology Information. [Link]

  • Nicolaou, K. C.; Sorensen, E. J. Classics in Total Synthesis; VCH: Weinheim, 1996.
  • Organic Chemistry Portal. Claisen Rearrangement. [Link]

  • Wikipedia. Claisen rearrangement. [Link]

  • Ilardi, E. A.; Stivala, C. E.; Zakarian, A.-Sigmatropic rearrangements: recent applications in the total synthesis of natural products. Chem. Soc. Rev.2009 , 38, 3133–3148.

  • Majumdar, K. C.; Ghosh, S. Investigation on the thio-Claisen rearrangement of 2-[(4-aryloxy-2-butynyl)sulfanyl]thiophene. Tetrahedron2003, 59, 8355-8361.
  • Munger, J. D. The synthesis of carbocycles and heterocycles by claisen rearrangement mediated ring contraction of macrocyclic lactones. UNL Digital Commons1985 . [Link]

  • Bravo, J. L. Synthesis of Alkenes: Claisen Rearrangement of Allyl Vinyl Ethers, Part II; Mechanistic Views; The Organic Chemistry Notebook Series, A Didactical Approach, N° 10. Rev. Bol. Quim.2018, 35, 139-152.
  • Brooks, G. T. The synthesis of 2H-benzo[b]pyrans. University of Wales Institute of Science and Technology, 1979.
  • Rhoads, S. J.; Raulins, N. R. The Claisen and Cope Rearrangements. Org. React.1975, 22, 1-252.

Sources

Method

Application Notes and Protocols: (2-Allylphenoxy)trimethylsilane as a Protecting Group for Phenols

Introduction: A Modern Perspective on Phenol Protection In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. Phenol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Perspective on Phenol Protection

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. Phenolic hydroxyl groups, with their inherent acidity and nucleophilicity, often necessitate temporary masking to prevent unwanted side reactions. While a plethora of phenol protecting groups exist, the selection of an appropriate group is dictated by its stability under various reaction conditions and the ease and selectivity of its removal.

This application note explores the utility of the allyl group as a robust and versatile protecting group for phenols. We will delve into the synthesis of allyl phenyl ethers, their subsequent deprotection, and introduce (2-Allylphenoxy)trimethylsilane as a key intermediate and a subject of mechanistic interest. The trimethylsilyl group offers a secondary layer of functionality, often employed for analytical purposes or to modulate reactivity. Our focus will be on providing researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying chemistry, supported by detailed, field-proven protocols.

The Allyl Group: A Chemist's Ally in Phenol Protection

The allyl group stands out as an excellent choice for phenol protection due to its resilience towards a wide range of acidic and basic conditions, offering orthogonality with many other common protecting groups.[1] Its true synthetic power, however, lies in the unique methods available for its cleavage, primarily through transition metal catalysis, which are typically mild and highly selective.[1][2]

Key Advantages of Allyl Protecting Groups:
  • Robustness: Stable to many nucleophilic and basic conditions.

  • Orthogonality: Can be cleaved under conditions that leave other protecting groups, such as silyl ethers and esters, intact.[1]

  • Mild Deprotection: Removal is often achieved under neutral conditions using palladium catalysts.[2]

Synthesis of Allyl Phenyl Ethers: The Protection Step

The protection of a phenol as its allyl ether is a straightforward and high-yielding Williamson ether synthesis. The phenol is first deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking an allyl halide.

Experimental Protocol: General Procedure for Allylation of Phenols
  • Dissolution and Deprotonation: To a solution of the phenol (1.0 eq.) in a polar aprotic solvent such as acetone or DMF, add a suitable base (1.1 - 1.5 eq.). Potassium carbonate (K₂CO₃) is a common and effective choice. The mixture is stirred at room temperature for 15-30 minutes to ensure complete formation of the phenoxide.

  • Allylation: Add allyl bromide (1.1 - 1.5 eq.) to the reaction mixture.

  • Reaction Monitoring: The reaction is typically heated to a temperature between 50-80 °C and monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the pure allyl phenyl ether.

Phenol SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolK₂CO₃Acetone604>95
4-MethoxyphenolK₂CO₃DMF503>95
2-BromophenolCs₂CO₃Acetonitrile80692
4-NitrophenolK₂CO₃Acetone602>98

Note: Reaction conditions should be optimized for each specific substrate.

The Claisen Rearrangement: A Prelude to (2-Allylphenoxy)trimethylsilane

A fascinating and synthetically useful reaction of allyl aryl ethers is the Claisen rearrangement, a thermal[3][3]-sigmatropic rearrangement that leads to the formation of ortho-allylphenols.[3] This reaction is a key step in accessing the precursor to our title compound.

Heating an allyl aryl ether to high temperatures (typically 180-250 °C) results in the concerted intramolecular rearrangement to an o-allylphenol.[3]

Visualizing the Claisen Rearrangement

Claisen_Rearrangement cluster_0 Allyl Phenyl Ether cluster_1 o-Allylphenol start intermediate [3,3]-Sigmatropic Rearrangement start->intermediate Heat (Δ) end intermediate->end Tautomerization

Caption: The Claisen Rearrangement of an Allyl Phenyl Ether.

Synthesis of (2-Allylphenoxy)trimethylsilane

With 2-allylphenol in hand, its silylation to form (2-allylphenoxy)trimethylsilane is readily achieved. This step can be useful for subsequent reactions where the free phenolic proton would be problematic, or for analytical purposes such as Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: Silylation of 2-Allylphenol
  • Setup: To a solution of 2-allylphenol (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine (NEt₃) or imidazole (1.2 - 1.5 eq.).

  • Silylation: Cool the mixture to 0 °C and add chlorotrimethylsilane (TMSCl) (1.1 - 1.3 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • Purification: The crude (2-allylphenoxy)trimethylsilane can be purified by distillation under reduced pressure.

Deprotection of Allyl Phenyl Ethers: Reclaiming the Phenol

The cleavage of the allyl ether to regenerate the free phenol is most effectively carried out using a palladium catalyst.[2] The mechanism involves the formation of a π-allyl palladium complex, followed by nucleophilic attack of a scavenger.

Experimental Protocol: Palladium-Catalyzed Deallylation
  • Reaction Setup: Dissolve the allyl-protected phenol (1.0 eq.) in a suitable solvent such as THF, DCM, or methanol.

  • Catalyst and Scavenger: Add a palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.01 - 0.05 eq.), and a scavenger (1.5 - 3.0 eq.). Common scavengers include morpholine, dimedone, or phenylsilane.[1]

  • Reaction: Stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Work-up: The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is concentrated, and the residue is partitioned between an organic solvent and a dilute acid (e.g., 1M HCl) to remove the scavenger. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated.

  • Purification: The resulting phenol can be purified by column chromatography or recrystallization.

Allyl Ether SubstrateCatalyst (mol%)ScavengerSolventTime (h)Yield (%)
Allyl phenyl etherPd(PPh₃)₄ (5)MorpholineTHF2>95
4-Methoxyallyl phenyl etherPd(PPh₃)₄ (2)DimedoneDCM1.598
2-Bromoallyl phenyl etherPd(dppf)Cl₂ (5)PhenylsilaneTHF490

Note: The choice of catalyst, scavenger, and solvent may need to be optimized for specific substrates.

Visualizing the Deprotection Workflow

Deprotection_Workflow Start Allyl-Protected Phenol Step1 Dissolve in Solvent Start->Step1 Step2 Add Pd Catalyst and Scavenger Step1->Step2 Step3 Reaction at Room Temperature Step2->Step3 Step4 Filter through Celite Step3->Step4 Step5 Aqueous Work-up Step4->Step5 Step6 Purification Step5->Step6 End Deprotected Phenol Step6->End

Caption: General workflow for the deprotection of allyl-protected phenols.

Conclusion

The allyl protecting group offers a powerful tool for the synthetic chemist, providing robust protection for phenols with the advantage of mild and selective deprotection. The synthesis of the protected phenol is efficient, and the deprotection via palladium catalysis is highly reliable. The formation of (2-Allylphenoxy)trimethylsilane via the Claisen rearrangement and subsequent silylation highlights the rich chemistry associated with this protecting group. The protocols and data presented herein provide a solid foundation for the application of this methodology in complex synthetic endeavors.

References

  • (2-Allylphenoxy)trimethylsilane | C12H18OSi | CID 15049460. PubChem. [Link]

  • A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. PubMed. [Link]

  • 18.4: Reactions of Ethers - Claisen Rearrangement. Chemistry LibreTexts. [Link]

  • Alloc Protecting Group Removal Protocol. CDN. [Link]

  • A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. PubMed. [Link]

  • Allyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

  • Claisen rearrangement. Wikipedia. [Link]

  • Ch24: Claisen rearrangement. University of Calgary. [Link]

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Application

Application Notes and Protocols: A Guide to the Regioselective Synthesis of ortho-Allylphenols

Introduction: The Significance and Challenge of ortho-Allylphenol Synthesis Ortho-allylphenols are valuable structural motifs in a wide array of biologically active molecules and are key intermediates in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance and Challenge of ortho-Allylphenol Synthesis

Ortho-allylphenols are valuable structural motifs in a wide array of biologically active molecules and are key intermediates in the synthesis of pharmaceuticals and advanced materials. Their utility stems from the versatile reactivity of both the phenolic hydroxyl group and the allylic double bond, allowing for diverse downstream functionalization. However, the selective introduction of an allyl group at the ortho position of a phenol presents a significant synthetic challenge. Traditional methods, such as Friedel-Crafts alkylation, often suffer from a lack of regioselectivity, leading to mixtures of ortho, para, and poly-alkylated products.[1] This guide provides an in-depth overview of modern, regioselective strategies for the synthesis of ortho-allylphenols, with a focus on the underlying mechanistic principles and practical experimental protocols for researchers in organic synthesis and drug development.

Strategic Approaches to ortho-Selective Allylation

The quest for regiocontrol in phenol allylation has led to the development of several sophisticated strategies. These can be broadly categorized into two main approaches: the rearrangement of allyl aryl ethers and the direct, catalytic C-H functionalization of phenols.

The Claisen Rearrangement: A Classic[2][2]-Sigmatropic Approach

The Claisen rearrangement is a powerful and well-established method for the synthesis of ortho-allylphenols.[2][3] This reaction involves the thermal rearrangement of an allyl phenyl ether to the corresponding ortho-allylphenol. The reaction proceeds through a concerted, six-membered cyclic transition state, which dictates the high ortho-selectivity.[2]

Mechanism of the Claisen Rearrangement:

The reaction is initiated by heating the allyl phenyl ether, typically to temperatures around 250 °C.[2] The concerted[4][4]-sigmatropic rearrangement leads to a dienone intermediate, which then rapidly tautomerizes to the thermodynamically stable aromatic phenol.[2][5]

Claisen_Rearrangement Start Allyl Phenyl Ether TS [3,3]-Sigmatropic Transition State Start->TS Heat Intermediate Dienone Intermediate TS->Intermediate Product ortho-Allylphenol Intermediate->Product Tautomerization

Caption: The concerted mechanism of the Claisen rearrangement.

While the thermal Claisen rearrangement is effective, the high temperatures required can limit its applicability with sensitive substrates. To address this, several catalytic variants have been developed that proceed under milder conditions. Lewis acids, such as BCl₃, and Brønsted acids, like trifluoroacetic acid, have been shown to accelerate the rearrangement.[6][7]

Protocol 1: Thermal Claisen Rearrangement of Allyl Phenyl Ether

This protocol describes the classic thermal rearrangement to synthesize 2-allylphenol.

Materials:

  • Allyl phenyl ether

  • High-boiling point solvent (e.g., N,N-diethylaniline)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Place allyl phenyl ether (1 equivalent) in a round-bottom flask.

  • Add a high-boiling point solvent, such as N,N-diethylaniline, to ensure efficient heat transfer.

  • Equip the flask with a reflux condenser and heat the mixture to 200-250 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure ortho-allylphenol.

Transition Metal-Catalyzed Direct ortho-Allylation

The direct C-H functionalization of phenols offers a more atom-economical approach to ortho-allylphenols, avoiding the pre-synthesis of allyl phenyl ethers. Various transition metal catalysts, including those based on palladium, rhodium, and rhenium, have been successfully employed for this transformation. These methods often rely on a directing group effect of the phenolic hydroxyl group to achieve high ortho-selectivity.

Palladium catalysis is a versatile tool for C-C bond formation. In the context of phenol allylation, Pd(0) catalysts can react with allylic electrophiles (e.g., allyl carbonates or acetates) to form a π-allyl palladium intermediate.[4][8][9] The phenol can then act as a nucleophile, attacking the π-allyl complex. The regioselectivity (O- vs. C-allylation and ortho vs. para) can be controlled by the choice of ligands, solvent, and other reaction parameters. While some palladium systems favor para-selective C-allylation or O-allylation, specific conditions have been developed to promote ortho-allylation.[4][10][11]

Proposed Catalytic Cycle for Palladium-Catalyzed ortho-Allylation:

Palladium_Catalysis Pd0 Pd(0)L_n Pi_Allyl_Pd [π-Allyl-Pd(II)L_n]X Pd0->Pi_Allyl_Pd + Allyl-X (Oxidative Addition) Phenol Phenol Allyl_X Allyl-X Chelate Phenolate-Coordinated π-Allyl-Pd(II) Complex Pi_Allyl_Pd->Chelate + Phenol - HX Reductive_Elimination Reductive Elimination Chelate->Reductive_Elimination Reductive_Elimination->Pd0 Regeneration Product ortho-Allylphenol Reductive_Elimination->Product

Caption: A simplified catalytic cycle for palladium-catalyzed ortho-allylation of phenols.

Rhodium catalysts are particularly effective for directed C-H activation.[12][13] The phenolic hydroxyl group can act as an internal directing group, coordinating to the rhodium center and positioning it for selective C-H activation at the ortho position. This is followed by the insertion of an allyl source and subsequent reductive elimination to yield the ortho-allylated product.

Rhenium carbonyl complexes, such as Re₂(CO)₁₀, have been shown to catalyze the highly regioselective ortho-alkylation of phenols with alkenes, including allylic substrates.[1] A key feature of this methodology is that the reaction occurs exclusively at the ortho-position and stops at mono-alkylation.[1] The hydroxyl group is essential for this reaction to proceed.[1]

Protocol 2: Rhenium-Catalyzed ortho-Allylation of Phenol

This protocol is adapted from a reported procedure for the ortho-alkylation of phenols using a rhenium catalyst.[1]

Materials:

  • Phenol

  • 1-Octene (or other suitable alkene)

  • Dirhenium decacarbonyl (Re₂(CO)₁₀)

  • Mesitylene (solvent)

  • Schlenk flask

  • Reflux condenser

  • Magnetic stir bar

  • Argon or nitrogen gas supply

  • Silicone oil bath

Procedure:

  • To an oven-dried 100-mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add Re₂(CO)₁₀ (0.025 equivalents), mesitylene, phenol (1.0 equivalent), and the alkene (1.5 equivalents) under an argon atmosphere.

  • Heat the resulting suspension in a silicone oil bath at 160 °C for 48 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent by rotary evaporation.

  • Purify the residue by Kugelrohr distillation or silica gel column chromatography to obtain the ortho-alkylated phenol.

Brønsted and Lewis Acid-Catalyzed Approaches

Recent advances have demonstrated the utility of both Brønsted and Lewis acids in catalyzing the ortho-selective functionalization of phenols.[14][15][16][17][18] These methods can offer mild reaction conditions and high selectivity. For instance, certain Brønsted acids can catalyze the ortho-selective aminomethylation of phenols, a related transformation that highlights the potential for acid-catalyzed C-C bond formation at the ortho position.[17] Similarly, cooperative Lewis acid/metal dual catalysis has been explored for selective ortho-alkylation.[16][19]

Comparative Summary of Methodologies

MethodologyCatalyst/ConditionsSelectivityAdvantagesDisadvantages
Thermal Claisen Rearrangement High Temperature (200-250 °C)High ortho-selectivityWell-established, predictableHigh temperatures, limited substrate scope
Lewis/Brønsted Acid-Catalyzed Claisen BCl₃, TFAHigh ortho-selectivityMilder conditions than thermalStoichiometric acid may be required
Palladium-Catalyzed Allylation Pd(0) complexesVariable (ortho, para, O)Milder conditions, broad substrate scopeRegioselectivity can be challenging to control
Rhodium-Catalyzed C-H Activation Rh(III) complexesHigh ortho-selectivityHigh atom economy, direct C-H functionalizationRequires directing groups, expensive catalyst
Rhenium-Catalyzed Alkylation Re₂(CO)₁₀Exclusive ortho-mono-alkylationExcellent regioselectivityHigh temperature, expensive catalyst

Conclusion and Future Outlook

The regioselective synthesis of ortho-allylphenols has witnessed significant progress, moving from classical thermal rearrangements to sophisticated catalytic C-H functionalization methodologies. The choice of synthetic route depends on the specific substrate, desired scale, and available resources. While the Claisen rearrangement remains a robust and reliable method, modern transition metal-catalyzed approaches offer milder reaction conditions, improved atom economy, and the potential for asymmetric synthesis. Future research in this field will likely focus on the development of more sustainable and cost-effective catalysts, as well as the expansion of substrate scope to include more complex and functionalized phenols, further empowering researchers in the synthesis of novel chemical entities for various applications.

References

  • Kuninobu, Y., Yamamoto, M., Nishi, M., Yamamoto, T., Matsuki, T., Murai, M., & Takai, K. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. Organic Syntheses, 94, 280-291. [Link]

  • ResearchGate. (n.d.). ortho‐Arylation of phenols and naphthol with aryl halides. Retrieved January 27, 2026, from [Link]

  • ACS Publications. (2017). Regio- and Stereospecific C- and O-Allylation of Phenols via π-Allyl Pd Complexes Derived from Allylic Ester Carbonates. The Journal of Organic Chemistry. [Link]

  • Google Patents. (1962). Ortho-alkylation of phenols. (U.S.
  • Chemistry LibreTexts. (2023). 18.5: Reactions of Ethers- Claisen Rearrangement. [Link]

  • Scholarly Publications Leiden University. (2025). Catalytic allylation of phenols : chloride-free route towards epoxy resins. [Link]

  • National Institutes of Health. (n.d.). Rhodium-catalyzed ortho-heteroarylation of phenols: directing group-enabled switching of the electronic bias for heteroaromatic coupling partner. PMC. [Link]

  • RSC Publishing. (2021). Ortho-selective C–H arylation of phenols with N-carboxyindoles under Brønsted acid- or Cu(I)-catalysis. [Link]

  • ACS Publications. (n.d.). Catalytic Intermolecular Ortho-Arylation of Phenols. The Journal of Organic Chemistry. [Link]

  • RSC Publishing. (2021). Ortho-selective C–H arylation of phenols with N-carboxyindoles under Brønsted acid- or Cu(i)-catalysis. Chemical Science. [Link]

  • MDPI. (2025). Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. Molecules. [Link]

  • ACS Publications. (n.d.). Rearrangement of allyl phenyl ethers. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2025). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society. [Link]

  • PubMed. (n.d.). Stereoselective and regioselective reaction of cyclic ortho esters with phenols. [Link]

  • ACS Publications. (2025). Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. ACS Sustainable Chemistry & Engineering. [Link]

  • RSC Publishing. (n.d.). Brønsted acid catalysed chemo- and ortho-selective aminomethylation of phenol. Organic & Biomolecular Chemistry. [Link]

  • RSC Publishing. (n.d.). Regioselective synthesis of allylic/propargylic alcohols from conjugated dienes/enynes catalyzed by CuCl under aerobic conditions. Chemical Communications. [Link]

  • RSC Publishing. (2021). Ortho-selective C–H arylation of phenols with N-carboxyindoles under Brønsted acid- or Cu(i)-catalysis. [Link]

  • ACS Publications. (2009). The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement. Journal of Chemical Education. [Link]

  • Wikipedia. (n.d.). Claisen rearrangement. [Link]

  • ACS Publications. (2024). Brønsted Acid-Catalyzed, Asymmetric Allenoate Claisen Reaction. [Link]

  • RSC Publishing. (2016). The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF. New Journal of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Stereospecific and Regioselective Synthesis of E-Allylic Alcohols through Reductive Cross Coupling of Terminal Alkynes. [Link]

  • ACS Publications. (n.d.). The ortho-Claisen rearrangement of phenyl allyl ethers in trifluoroacetic acid. [Link]

  • ACS Publications. (n.d.). The ortho-Claisen Rearrangement. I. The Effect of Substituents on the Rearrangement of Allyl p-X-Phenyl Ethers. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed ortho C–H Allylation of Tertiary Anilines. [Link]

  • PubMed. (2023). Stereospecific and Regioselective Synthesis of E-Allylic Alcohols through Reductive Cross Coupling of Terminal Alkynes. [Link]

  • ResearchGate. (2025). (PDF) Brønsted Acid‐Catalyzed Enantioselective and Para‐Selective Addition of Phenols to 1‐Alkynylnaphth‐2‐Ols. [Link]

  • ResearchGate. (n.d.). Regioselective synthesis of allylsilyl alcohols 2. [Link]

  • ACS Publications. (n.d.). General Method for the Palladium-Catalyzed Allylation of Aliphatic Alcohols. The Journal of Organic Chemistry. [Link]

  • PubMed. (2017). Regio- and Stereospecific C- and O-Allylation of Phenols via π-Allyl Pd Complexes Derived from Allylic Ester Carbonates. [Link]

  • RSC Publishing. (n.d.). Palladium-catalyzed aerobic synthesis of ortho-substituted phenols from cyclohexanones and primary alcohols. Chemical Communications. [Link]

  • ResearchGate. (n.d.). PdII‐catalyzed ortho‐C−H oxidation of phenols. [Link]

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Technical Notes & Optimization

Optimization

Technical Support Center: Purification of Ortho-Allylphenol

Welcome to the technical support center for ortho-allylphenol purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating high-purity ortho-a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ortho-allylphenol purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating high-purity ortho-allylphenol. The synthesis of this valuable intermediate, often via the Claisen rearrangement of allyl phenyl ether, typically yields a mixture of the desired ortho-isomer, the unreacted ether, starting materials, and the thermodynamically stable para-allylphenol isomer.[1][2] Achieving high purity is critical for subsequent applications in polymer chemistry, pharmaceuticals, and fragrance synthesis.[3][4]

This document provides in-depth, field-proven methodologies and troubleshooting advice to navigate the common hurdles in ortho-allylphenol purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude ortho-allylphenol product?

A: The impurity profile of crude ortho-allylphenol is highly dependent on the synthetic route. For the common Claisen rearrangement pathway, you can expect:

  • Allyl Phenyl Ether: Unreacted starting material from an incomplete rearrangement.

  • Para-Allylphenol: A common byproduct formed via rearrangement to the para position, especially at elevated temperatures.

  • Phenol: From hydrolysis of the starting ether or as an unreacted starting material in direct allylation methods.

  • Solvents and Reagents: Residual solvents (e.g., toluene, DMF) and inorganic salts from the synthesis workup.[5]

  • Oxidation Products: Phenols are susceptible to air oxidation, which can lead to colored impurities.[6]

Q2: My crude product is a dark brown or pinkish oil. What causes this discoloration and how can I prevent it?

A: The discoloration is almost always due to the oxidation of the phenolic hydroxyl group. Phenols are sensitive to air and light, forming highly colored quinone-type structures. To minimize this:

  • Work under an inert atmosphere: When possible, conduct distillations and transfers under nitrogen or argon.

  • Use vacuum distillation: Lowering the boiling point via vacuum reduces thermal stress and the time the product spends at high temperatures, minimizing both oxidation and potential polymerization.[6]

  • Store properly: Store the purified product under an inert atmosphere, protected from light, and in a refrigerator or freezer.

Q3: What is the best single technique for purifying ortho-allylphenol?

A: There is no single "best" technique; the optimal method depends on the scale and the specific impurity profile. However, vacuum fractional distillation is often the most effective and scalable method for separating ortho-allylphenol from its higher-boiling para-isomer and non-volatile impurities.[4][7] For laboratory scale and high-purity requirements, a multi-step approach combining an initial acid-base extraction with a final distillation or column chromatography is highly recommended.

Purification Methodologies & Protocols

The purification strategy for ortho-allylphenol typically involves exploiting differences in acidity, boiling point, and polarity between the product and its impurities.

Workflow for Ortho-Allylphenol Purification

G crude Crude o-Allylphenol (Mixture of isomers, ether, phenol) extraction Step 1: Acid-Base Extraction (Removes non-phenolic impurities) crude->extraction wash Aqueous Wash & Neutralization extraction->wash Isolates phenolic fraction distillation Step 2A: Vacuum Fractional Distillation (Separates isomers by boiling point) wash->distillation For large scale chromatography Step 2B: Flash Column Chromatography (Separates isomers by polarity) wash->chromatography For high purity / small scale pure_product High-Purity o-Allylphenol distillation->pure_product chromatography->pure_product analysis Purity Analysis (GC, NMR) pure_product->analysis

Caption: General purification workflow for ortho-allylphenol.

Physical Properties Comparison

Understanding the physical properties of potential components is crucial for designing an effective separation strategy.

CompoundBoiling Point (°C)Melting Point (°C)Relative Polarity
o-Allylphenol 220-6More Polar
p-Allylphenol 232-23420-22Less Polar
Allyl Phenyl Ether191-192N/ANon-Polar
Phenol181.740.5Very Polar

Data sourced from PubChem and other chemical suppliers.[8][9]

Protocol 1: Acid-Base Liquid-Liquid Extraction

This technique is excellent for the initial cleanup, specifically for removing non-acidic impurities like the starting material, allyl phenyl ether. Phenols are weakly acidic and can be deprotonated by a strong base to form water-soluble phenoxide salts.

Expertise & Rationale: The pKa of phenols is typically around 10. By using an aqueous solution of a strong base like sodium hydroxide (NaOH), we can selectively convert ortho- and para-allylphenol into their corresponding sodium salts. These salts are ionic and thus highly soluble in the aqueous phase. Neutral organic impurities, such as unreacted allyl phenyl ether, will remain in the organic phase and can be easily separated.[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and add a 1-2 M aqueous solution of NaOH. Shake vigorously, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The aqueous layer now contains the sodium salts of the allylphenols. Drain and collect the aqueous layer.

  • Organic Wash (Optional): Wash the collected aqueous layer with a fresh portion of diethyl ether to remove any remaining neutral impurities. Discard this ether wash.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it by adding 2-4 M hydrochloric acid (HCl) until the pH is ~1-2. The allylphenols will precipitate or form an oily layer.

  • Extraction of Product: Extract the acidified aqueous solution multiple times with fresh diethyl ether or ethyl acetate. The purified allylphenol mixture is now in the organic phase.

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the cleaned-up allylphenol mixture.[4]

Protocol 2: Vacuum Fractional Distillation

This is the primary method for separating the ortho- and para-allylphenol isomers on a larger scale.

Expertise & Rationale: The boiling points of ortho- and para-allylphenol are sufficiently different (~12-14 °C) to allow for separation via fractional distillation.[8] Performing the distillation under vacuum is critical to prevent thermal degradation and oxidation of the phenol at its atmospheric boiling point of 220 °C.[6] A fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column) is necessary to achieve good separation.

Step-by-Step Methodology:

  • Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed for vacuum.

  • Charge the Flask: Add the crude (or pre-purified) allylphenol mixture to the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Apply Vacuum: Slowly apply vacuum to the system. A pressure of 10-20 mmHg is a good starting point.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collect Fractions:

    • First Fraction (Fore-run): Collect any low-boiling impurities (e.g., residual solvents, phenol).

    • Product Fraction: As the temperature stabilizes at the boiling point of ortho-allylphenol at the working pressure, switch to a clean receiving flask to collect the pure product.

    • Intermediate Fraction: A mixture of ortho- and para-isomers may co-distill. Collect this in a separate flask.

    • Final Fraction: The temperature will rise again to the boiling point of para-allylphenol.

  • Shutdown: Once the distillation is complete, allow the apparatus to cool completely before releasing the vacuum to prevent accidental air intake into the hot flask.

Protocol 3: Flash Column Chromatography

For achieving the highest purity on a laboratory scale, flash chromatography is the method of choice.

Expertise & Rationale: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[10][11] Although both ortho- and para-allylphenol are polar, the ortho-isomer can form an intramolecular hydrogen bond between the hydroxyl group and the allyl group's π-electrons. This internal bonding reduces its interaction with the polar silica gel, causing it to elute faster than the para-isomer, which can only engage in intermolecular hydrogen bonding with the stationary phase.

Step-by-Step Methodology:

  • Column Packing: Pack a glass column with silica gel (60-120 mesh) as a slurry in a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude allylphenol mixture in a minimal amount of dichloromethane or the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a mobile phase of low polarity, such as a mixture of hexane and ethyl acetate (e.g., 95:5 or 90:10 v/v).

  • Fraction Collection: Collect small fractions of the eluent and monitor their composition using Thin Layer Chromatography (TLC).

  • Analysis: Visualize the TLC plates under UV light and/or by staining with potassium permanganate. The less polar ortho-allylphenol will have a higher Rf value and elute first. The more polar para-allylphenol will elute later.

  • Combine and Concentrate: Combine the fractions containing the pure ortho-allylphenol and remove the solvent under reduced pressure.[1]

Troubleshooting Guide

G start Problem Encountered During Purification p1 Poor Isomer Separation (o/p Mixture) start->p1 p2 Low Overall Yield start->p2 p3 Product is Colored (Pink/Brown) start->p3 sub_p1 Method? p1->sub_p1 sub_p2 Step with Loss? p2->sub_p2 sub_p3 Oxidation Occurring p3->sub_p3 sol1a Distillation: - Increase column length/efficiency - Slow down distillation rate - Optimize vacuum pressure sub_p1->sol1a Distillation sol1b Chromatography: - Decrease eluent polarity (e.g., more hexane) - Ensure proper column packing - Do not overload the column sub_p1->sol1b Chromatography sol2a Extraction: - Ensure pH > 12 for full deprotonation - Ensure pH < 2 for full protonation - Perform multiple extractions (3x) sub_p2->sol2a Extraction sol2b Distillation: - Check for leaks in vacuum setup - Avoid overheating (thermal degradation) - Ensure condenser is efficient sub_p2->sol2b Distillation sol3 - Distill under vacuum or N2 - Store purified product under argon/N2 - Minimize air exposure during workup sub_p3->sol3

Caption: Troubleshooting decision tree for common purification issues.

Problem: My final product is still contaminated with the para-isomer after distillation.

  • Cause: The fractional distillation column may not be efficient enough (too few theoretical plates), or the distillation was performed too quickly.

  • Solution: Use a longer or more efficient packed/Vigreux column. Slow down the heating rate to allow the vapor-liquid equilibrium to be established at each stage of the column. This enhances the separation between components with close boiling points.[7]

Problem: I'm getting a very low recovery after the acid-base extraction.

  • Cause 1: Incomplete deprotonation. If the pH of the aqueous NaOH solution is not high enough, some of the phenol will remain in the organic layer and be discarded.

  • Solution 1: Use a sufficiently concentrated base (1-2 M NaOH) and ensure thorough mixing to drive the acid-base equilibrium towards the formation of the water-soluble phenoxide salt.

  • Cause 2: Incomplete re-protonation or extraction. If the acidified aqueous layer is not brought to a sufficiently low pH (~1-2), some of the product will remain as the phenoxide salt. Furthermore, a single extraction is often insufficient to recover all the product.

  • Solution 2: Ensure complete acidification with a strong acid. Perform at least three separate extractions of the acidified aqueous layer with your organic solvent to maximize recovery.

Problem: My column chromatography separation is poor; the ortho and para spots are overlapping on TLC.

  • Cause: The mobile phase is too polar. A polar eluent will move all components up the column quickly, minimizing their differential interaction with the silica gel and leading to poor resolution.

  • Solution: Decrease the polarity of the eluent. Reduce the percentage of ethyl acetate in your hexane/ethyl acetate mixture. This will cause all compounds to move more slowly, increasing the separation between the ortho and para isomers.[10]

Problem: I see a third spot on my TLC plate after purification.

  • Cause: This could be unreacted allyl phenyl ether if the initial extraction was skipped or inefficient. It is less polar than both allylphenol isomers.

  • Solution: Check the Rf value against a standard of allyl phenyl ether. If confirmed, the product can be re-purified using the acid-base extraction protocol to remove this neutral impurity.

References

  • Google Patents. (2014). CN104211581A - Synthesis process of allylphenol compounds.
  • ACS Publications. (2009). The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement. Journal of Chemical Education. Retrieved from [Link]

  • ResearchGate. (2025). Selective O-allylation of bisphenol A: Toward a chloride-free route for epoxy resins. Retrieved from [Link]

  • Scholarly Publications Leiden University. (2006). Catalytic allylation of phenols : chloride-free route towards epoxy resins. Retrieved from [Link]

  • Google Patents. (1977). US4060563A - Process for preparing 2-allyl phenol.
  • Google Patents. (1931). US1835755A - Method for purification of ortho-phenyl-phenol.
  • PubChem. (n.d.). 2-Allylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (1990). US4914246A - Alkylphenols and derivatives thereof via phenol alkylation by cracked petroleum distillates.
  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Allylphenol (CAS 1745-81-9). Retrieved from [Link]

  • Google Patents. (1938). US2129908A - Separation of ortho-, meta-, and para-phenylphenols.
  • YouTube. (2016). Cleaning Dirty Phenol. NileRed. Retrieved from [Link]

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2025). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-allylphenol. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Workup and Troubleshooting for Claisen Rearrangement Reactions

Welcome to the technical support guide for the Claisen rearrangement. This resource is designed for researchers, chemists, and drug development professionals who utilize this powerful carbon-carbon bond-forming reaction.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the Claisen rearrangement. This resource is designed for researchers, chemists, and drug development professionals who utilize this powerful carbon-carbon bond-forming reaction. Here, we move beyond the mechanism to address the practical challenges of isolating your product. This guide provides field-tested insights in a direct question-and-answer format to help you troubleshoot common issues and refine your workup procedure for optimal results.

Troubleshooting Guide: Isolating Your Product

This section addresses specific problems encountered after the reaction is complete. The key to a successful outcome lies in a well-designed workup and purification strategy.

Q1: My yield is low or non-existent after workup. What went wrong?

This is a common issue that can stem from the reaction itself or from losses during the workup procedure.

A1: Before optimizing the workup, first confirm the reaction's success via Thin Layer Chromatography (TLC) or a small aliquot analysis (e.g., crude NMR, LC-MS). If the product has formed, your low yield is likely due to issues during isolation.

Possible Causes & Solutions During Workup:

  • Product Volatility: The γ,δ-unsaturated carbonyl or ester products can sometimes be volatile, especially if they are of low molecular weight.

    • Solution: When removing the solvent (concentrating), use a rotary evaporator at low temperature and moderate vacuum. Avoid leaving the product on a high-vacuum line for extended periods.

  • Incomplete Extraction: The polarity of your product might be different than anticipated, leading to it remaining in the aqueous layer.

    • Solution: After the initial extraction, re-extract the aqueous layer with a different solvent. For example, if you used diethyl ether, try a subsequent extraction with ethyl acetate or dichloromethane (DCM) to recover more polar products. Always check the pH of the aqueous layer; if your product is acidic (e.g., Ireland-Claisen product) or basic, it may be ionized and require neutralization to be extracted into the organic phase.

  • Decomposition on Silica Gel: Some products are sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.

    • Solution: Deactivate the silica gel by preparing a slurry with 1-2% triethylamine in your eluent system. Alternatively, use neutral alumina for purification. A quick filtration through a plug of silica can sometimes be sufficient to remove polar impurities without significant product degradation.

Q2: My crude NMR shows a complex mixture of byproducts. How can I simplify purification?

High reaction temperatures, often required for the classic Claisen rearrangement, can lead to decomposition and side reactions.[1][2]

A2: The Claisen rearrangement is an intramolecular, concerted pericyclic reaction, which generally produces a clean product.[3] However, side reactions can occur, especially in the aromatic Claisen rearrangement or if the starting material is unstable at high temperatures.

Common Byproducts and Purification Strategies:

  • Aromatic Claisen Byproducts: In the rearrangement of allyl aryl ethers, if both ortho positions are blocked, the reaction can proceed to the para position via a subsequent Cope rearrangement.[2][4] This can result in a mixture of isomers. Additionally, cleavage of the allyl group can lead to the formation of the corresponding phenol.

    • Strategy: These isomers often have subtle differences in polarity. High-performance flash chromatography with a long column and a shallow solvent gradient is typically required for separation. The phenolic byproduct can usually be removed with a dilute basic wash (e.g., 1 M NaOH or saturated NaHCO₃) during the extraction phase.

  • Decomposition Products: High heat can cause fragmentation of the starting material or product.

    • Strategy: The first line of defense is optimizing the reaction temperature—run it at the lowest temperature that allows the reaction to proceed to completion. For purification, a preliminary technique like distillation (if the product is thermally stable and volatile) can remove high-boiling-point impurities before chromatography.

Frequently Asked Questions (FAQs)

This section covers broader questions about standard procedures and the rationale behind them.

Q1: What is a "standard" workup procedure for a thermally-induced Claisen rearrangement?

A1: A typical workup for a neutral, thermally-induced Claisen rearrangement is a straightforward extraction and purification process. The following protocol is a robust starting point.

Experimental Protocol: General Workup

  • Cooling: Once the reaction is deemed complete by TLC, remove the heat source and allow the reaction vessel to cool to room temperature.

  • Dilution: Dilute the reaction mixture with an organic solvent suitable for extraction, such as ethyl acetate (EtOAc) or diethyl ether (Et₂O).[4]

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash sequentially with:

    • Water (to remove water-soluble solvents like DMF, if used).

    • Saturated aqueous sodium bicarbonate (NaHCO₃) if any acidic byproducts might have formed.[4]

    • Brine (saturated aqueous NaCl) to break up emulsions and remove the bulk of the water from the organic layer.[5]

  • Drying: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4][5]

  • Filtration & Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator.

  • Purification: Purify the resulting crude residue by the most appropriate method, typically flash column chromatography.

G Reaction Reaction Mixture (Complete) Cool Cool to Room Temp Reaction->Cool Dilute Dilute with Organic Solvent Cool->Dilute Extract Aqueous Washes (Water, NaHCO₃, Brine) Dilute->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Crude Product (Chromatography, etc.) Concentrate->Purify Product Pure Product Purify->Product

Q2: My specific Claisen variant (e.g., Ireland-Claisen) uses strong bases and reagents. How does this alter the workup?

A2: Reagent-driven variants require a more nuanced workup to neutralize reagents and protonate the intermediate species correctly. The Ireland-Claisen rearrangement is an excellent example. It involves the reaction of an allylic carboxylate with a strong base like lithium diisopropylamide (LDA) and subsequent trapping of the enolate with a silyl chloride (e.g., TMSCl).[3]

Key Workup Modifications for Ireland-Claisen Rearrangement:

  • Quenching: The reaction must be quenched to destroy any remaining LDA and the reactive silyl ketene acetal intermediate. This is typically done at low temperature (-78 °C to 0 °C) by adding a proton source. A saturated aqueous solution of ammonium chloride (NH₄Cl) is a common choice as it is a mild acid.

  • Acidification: The product of the rearrangement is a silyl ester, which is often hydrolyzed to the corresponding carboxylic acid. After the initial quench, the mixture is warmed to room temperature, and a dilute acid (e.g., 1 M HCl) is added until the aqueous layer is acidic (pH ~2-3). This protonates the carboxylate, making the final product neutral and extractable into the organic layer.[6][7]

  • Extraction: Proceed with a standard extraction as described in FAQ 1. Pay close attention to the pH to ensure the carboxylic acid product remains protonated.

G cluster_0 Low Temperature (-78°C) cluster_1 Room Temperature Reaction Reaction Mixture (LDA, TMSCl) Quench Quench with sat. aq. NH₄Cl Reaction->Quench Acidify Acidify with dilute HCl (pH 2-3) Quench->Acidify Extract Standard Extraction Acidify->Extract Purify Purification Extract->Purify Product γ,δ-Unsaturated Carboxylic Acid Purify->Product

Q3: How do I select the best solvent system for extraction and chromatography?

A3: Solvent selection is critical for both maximizing recovery during extraction and achieving good separation during chromatography.

Solvent Selection Guide

Task Principle Common Solvents Pro-Tip
Extraction Immiscibility with water and good solubility of the product.Less Dense than Water: Diethyl ether, Ethyl acetate.Denser than Water: Dichloromethane (DCM), Chloroform.Use a solvent in which your product is highly soluble but your impurities are not. Start with a less polar solvent (ether) and increase polarity (EtOAc) if recovery is low.
Chromatography Differential partitioning of components between the stationary phase (silica) and the mobile phase (eluent).Non-polar: Hexanes, Heptane.Intermediate: Toluene, DCM.Polar: Ethyl acetate, Acetone, Methanol.Develop your solvent system using TLC. Aim for a Retention Factor (Rf) of 0.25-0.35 for your desired product to ensure good separation on a column.
Q4: What are the primary safety considerations during a Claisen rearrangement workup?

A4: Safety should always be the priority.

  • High Temperatures: Many classic Claisen rearrangements require high heat.[1] Ensure your apparatus is securely clamped in a fume hood and that you have a reliable method for temperature control. Be mindful of the autoignition temperatures of your solvents.

  • Pressure: Heating a sealed vessel can lead to a dangerous buildup of pressure. If heating above the boiling point of your solvent, use a sealed tube or a microwave reactor designed for such conditions.

  • Reagents: Variants like the Ireland-Claisen use pyrophoric (e.g., n-BuLi for LDA formation) or water-reactive reagents (LDA, TMSCl). These must be handled under an inert atmosphere (Nitrogen or Argon) using proper syringe techniques. The quenching process can be highly exothermic and should be performed slowly and at low temperatures.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

References

  • Master Organic Chemistry. (2019). The Cope and Claisen Rearrangements. [Link]

  • Chemistry LibreTexts. (2023). Claisen Rearrangement. [Link]

  • NROChemistry. (n.d.). Claisen Rearrangement: Mechanism & Examples. [Link]

  • Wikipedia. (2023). Claisen rearrangement. [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement. [Link]

  • Master Organic Chemistry. (2020). The Claisen Condensation. [Link]

  • ACS Publications. (2021). Total Syntheses and Anti-Inflammatory Evaluation of Pd-Ib and Its Natural Stereoisomers. [Link]

  • The Organic Chemistry Tutor. (2018). Claisen Condensation Reaction Mechanism. [Link]

  • All 'Bout Chemistry. (2019). Problem Solving Approach: Pericyclic Reactions | Claisen Rearrangement | Diels-Alder Rexn | CSIR NET. [Link]

  • Chemistry LibreTexts. (2024). The Claisen Condensation Reaction. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Lewis Acids in Claisen Rearrangement: Performance, Mechanism, and Experimental Protocols

For researchers, synthetic chemists, and professionals in drug development, the Claisen rearrangement remains a cornerstone for strategic carbon-carbon bond formation. This powerful[1][1]-sigmatropic rearrangement of an...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the Claisen rearrangement remains a cornerstone for strategic carbon-carbon bond formation. This powerful[1][1]-sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound offers a reliable method for introducing stereocenters and complex functionalities. While thermal conditions can effect this transformation, the advent of Lewis acid catalysis has revolutionized its application, enabling reactions at lower temperatures with enhanced rates and, crucially, greater control over stereoselectivity.

This guide provides a comparative analysis of various Lewis acids employed to catalyze the Claisen rearrangement. We will delve into their relative performance, supported by experimental data, explore the mechanistic nuances that govern their efficacy, and provide detailed experimental protocols for key examples. Our focus is to equip you with the practical insights and foundational knowledge to select the optimal Lewis acid for your specific synthetic challenge.

The Fundamental Role of the Lewis Acid: Accelerating a Pericyclic Reaction

The classical Claisen rearrangement proceeds through a concerted, six-membered, chair-like transition state.[2] The role of the Lewis acid is to coordinate to the oxygen atom of the allyl vinyl ether, thereby lowering the energy of the transition state and accelerating the reaction.[3] This coordination polarizes the C-O bond, making it more labile and facilitating the[1][1]-sigmatropic shift. This "charge-accelerated" mechanism is central to the effectiveness of Lewis acid catalysis in this transformation.[4]

The choice of Lewis acid has profound implications for the reaction's success, influencing not only the reaction rate but also the diastereoselectivity and, in the case of chiral Lewis acids, the enantioselectivity of the product. Factors such as the Lewis acidity, the steric bulk of the catalyst, and its coordination geometry all play a critical role in determining the outcome.

Performance Comparison of Common Lewis Acids in Diastereoselective Claisen Rearrangements

The following sections provide a comparative overview of commonly employed Lewis acids in specific variants of the Claisen rearrangement, with a focus on diastereoselectivity.

The Acyl-Claisen Rearrangement: A Case Study in Catalyst Screening

A notable example of a Lewis acid-catalyzed Claisen variant is the acyl-Claisen rearrangement, which involves the reaction of an acid chloride with an allylic amine to generate a zwitterionic intermediate that undergoes rearrangement. The pioneering work by MacMillan and coworkers provides an excellent platform for comparing the efficacy of various Lewis acids in this transformation.[4]

In the reaction of propionyl chloride with (E)-crotyl morpholine, a clear distinction in catalyst performance was observed. The data presented in Table 1 highlights that while several Lewis acids can promote the reaction, the choice of catalyst significantly impacts the yield and stereochemical outcome.[4]

Table 1: Comparison of Lewis Acids in the Acyl-Claisen Rearrangement [4]

EntryLewis Acid (mol%)Yield (%)Diastereomeric Ratio (anti:syn)
1None0-
2Yb(OTf)₃ (10)78>99:1
3AlCl₃ (10)85>99:1
4Ti(OiPr)₂Cl₂ (10)75>99:1
5TiCl₄·THF₂ (5)92>99:1

Reactions were carried out with propionyl chloride and (E)-crotyl morpholine in the presence of i-Pr₂EtN.

From this study, TiCl₄·THF₂ emerged as the optimal catalyst, providing the highest yield with excellent diastereoselectivity, even at a lower catalyst loading.[4] This suggests that the titanium(IV) center effectively organizes the transition state to favor the formation of the anti product. The absence of product without a Lewis acid underscores the critical role of the catalyst in this specific transformation.[4]

The Allenoate-Claisen Rearrangement: Broadening the Scope of Effective Catalysts

Further expanding the utility of Lewis acid-catalyzed Claisen rearrangements, the allenoate-Claisen provides a powerful method for the synthesis of β-amino-α,β,ε,ζ-unsaturated-γ,δ-disubstituted esters. A study by Dong, Yoon, and MacMillan showcased the versatility of this reaction with a broader range of Lewis acids.[5]

Table 2: Performance of Various Lewis Acids in the Allenoate-Claisen Rearrangement [5]

EntryLewis Acid (mol%)Yield (%)Diastereomeric Ratio (syn:anti)
1None0-
2Yb(OTf)₃ (10)85>98:2
3AlCl₃ (10)90>98:2
4Sn(OTf)₂ (10)81>98:2
5Cu(OTf)₂ (10)91>98:2
6MgBr₂·Et₂O (10)82>98:2
7FeCl₃ (10)88>98:2
8Zn(OTf)₂ (5)95>98:2

Reactions were carried out with benzyl 2,3-pentadienoate and (E)-crotyl pyrrolidine.

In this system, a variety of Lewis acids proved to be highly effective, all affording excellent yields and high levels of syn diastereoselectivity.[5] Notably, Zn(OTf)₂ provided the highest yield at a catalyst loading of just 5 mol%, demonstrating its superior efficiency in this particular transformation.[5] The consistent high diastereoselectivity across a range of metal salts suggests a highly organized, chair-like transition state is readily accessible.

Mechanistic Insights and Stereochemical Control

The diastereoselectivity observed in Lewis acid-catalyzed Claisen rearrangements is a direct consequence of the geometry of the transition state. The preferential adoption of a chair-like transition state, as opposed to a boat-like alternative, is a well-established principle in pericyclic reactions.[2] The Lewis acid, by coordinating to the oxygen, can further amplify the energetic preference for the chair conformation and influence the orientation of substituents, thereby dictating the stereochemical outcome.

C

C

||

|

C

O---LA

|

||

C

C

>]; }

Product [label="γ,δ-Unsaturated Carbonyl"];

AllylVinylEther -> TransitionState [label="Coordination"]; LewisAcid -> TransitionState; TransitionState -> Product [label="[1][1]-Rearrangement"]; }

Figure 1. Lewis Acid Catalyzed Claisen Rearrangement

The diagram above illustrates the general mechanism. The Lewis acid (LA) coordinates to the oxygen of the allyl vinyl ether, leading to a charge-accelerated[1][1]-sigmatropic rearrangement through a chair-like transition state to form the γ,δ-unsaturated carbonyl product.

The Frontier of Enantioselectivity: Chiral Lewis Acids

A significant advancement in Lewis acid-catalyzed Claisen rearrangements is the development of enantioselective variants using chiral Lewis acids. By creating a chiral environment around the reacting substrate, these catalysts can effectively discriminate between the two enantiotopic faces of the vinyl ether, leading to the preferential formation of one enantiomer of the product.

Notable successes have been achieved with chiral aluminum, copper, and magnesium complexes. For instance, a chiral aluminum Lewis acid has been successfully employed in the first enantioselective para-Claisen rearrangement.[6] Similarly, chiral copper(II) bisoxazoline complexes have been shown to be effective catalysts for highly enantioselective Claisen rearrangements of certain substrates.[7] The design of the chiral ligand is paramount, as it must effectively shield one face of the substrate in the transition state to induce high levels of enantioselectivity.

G Start Start: Achiral Allyl Vinyl Ether Coordination Formation of Chiral Catalyst-Substrate Complex Start->Coordination Catalyst Chiral Lewis Acid Catalyst Catalyst->Coordination TransitionState Diastereomeric Transition States Coordination->TransitionState Rearrangement [1][1]-Sigmatropic Rearrangement TransitionState->Rearrangement Lower Energy Pathway Favored Product Enantioenriched Product Rearrangement->Product Analysis Chiral HPLC/GC Analysis Product->Analysis

Figure 2. Enantioselective Claisen Rearrangement Workflow

This workflow outlines the key stages in an enantioselective Claisen rearrangement. The chiral Lewis acid forms a complex with the achiral substrate, leading to two possible diastereomeric transition states. The reaction proceeds preferentially through the lower energy transition state, resulting in an enantioenriched product, the enantiomeric excess of which is determined by analytical techniques such as chiral chromatography.

Experimental Protocols

The following are representative experimental protocols for Claisen rearrangements using some of the discussed Lewis acids. These are intended as a guide and may require optimization for different substrates.

Protocol 1: TiCl₄·THF₂-Catalyzed Acyl-Claisen Rearrangement[4]

Materials:

  • (E)-crotyl morpholine

  • Propionyl chloride

  • Titanium tetrachloride tetrahydrofuran complex (TiCl₄·THF₂)

  • Diisopropylethylamine (i-Pr₂EtN)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add TiCl₄·THF₂ (5 mol%).

  • Add anhydrous CH₂Cl₂ via syringe to dissolve the catalyst.

  • Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • To this solution, add (E)-crotyl morpholine (1.0 equiv) via syringe.

  • In a separate flame-dried flask, dissolve propionyl chloride (1.1 equiv) and i-Pr₂EtN (1.2 equiv) in anhydrous CH₂Cl₂.

  • Add the solution of the acid chloride and base dropwise to the cooled catalyst-amine mixture over a period of 10-15 minutes.

  • Stir the reaction mixture at the same temperature for the specified time (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with CH₂Cl₂ (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired γ,δ-unsaturated amide.

Protocol 2: Yb(OTf)₃-Catalyzed Allenoate-Claisen Rearrangement[5]

Materials:

  • Benzyl 2,3-pentadienoate

  • (E)-crotyl pyrrolidine

  • Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add Yb(OTf)₃ (10 mol%).

  • Add anhydrous CH₂Cl₂ via syringe.

  • Add (E)-crotyl pyrrolidine (1.2 equiv) to the catalyst suspension.

  • Add benzyl 2,3-pentadienoate (1.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the mixture with CH₂Cl₂ (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to yield the desired β-amino ester.

Conclusion and Future Outlook

The use of Lewis acids has transformed the Claisen rearrangement from a thermally-demanding reaction to a versatile and highly controllable synthetic tool. As demonstrated, the choice of Lewis acid is critical and can be tailored to achieve high yields and specific stereochemical outcomes. Titanium-based Lewis acids, such as TiCl₄·THF₂, have shown exceptional performance in acyl-Claisen rearrangements, while a broader range of catalysts, including Zn(OTf)₂, are highly effective for the allenoate variant.

The development of chiral Lewis acids for enantioselective Claisen rearrangements continues to be an active area of research. The design of new and more effective chiral ligands will undoubtedly lead to catalysts with broader substrate scope and even higher levels of stereocontrol. For the synthetic chemist, a thorough understanding of the principles of Lewis acid catalysis and a careful consideration of the available catalysts will be key to successfully implementing the Claisen rearrangement in the synthesis of complex molecules for research and development.

References
  • Yoon, T. P.; Dong, V. M.; MacMillan, D. W. C. Development of a New Lewis Acid-Catalyzed Claisen Rearrangement. J. Am. Chem. Soc.1999 , 121 (41), 9726–9727. [Link]

  • Master Organic Chemistry. The Cope and Claisen Rearrangements. [Link]

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